molecular formula C7H4ClNO3S B13386901 2-Nitrophenyl chlorothioformate CAS No. 31836-20-1

2-Nitrophenyl chlorothioformate

Cat. No.: B13386901
CAS No.: 31836-20-1
M. Wt: 217.63 g/mol
InChI Key: YAHJUSXRFBAZJR-UHFFFAOYSA-N
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Description

2-Nitrophenyl chlorothioformate is a useful research compound. Its molecular formula is C7H4ClNO3S and its molecular weight is 217.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitrophenyl chlorothioformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl chlorothioformate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

31836-20-1

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

IUPAC Name

O-(2-nitrophenyl) chloromethanethioate

InChI

InChI=1S/C7H4ClNO3S/c8-7(13)12-6-4-2-1-3-5(6)9(10)11/h1-4H

InChI Key

YAHJUSXRFBAZJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=S)Cl

Origin of Product

United States

Foundational & Exploratory

Introduction: Navigating the Landscape of Activated Aryl Reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Nitrophenyl Chlorothioformate and Its Strategic Application in Chemical Synthesis

In the realm of modern organic synthesis, particularly within drug discovery and peptide chemistry, the strategic use of activating groups is paramount. Aryl chloroformates and their sulfur-containing analogs are a cornerstone of this strategy, serving as potent electrophiles for the modification of nucleophilic functional groups. This guide focuses on 2-Nitrophenyl chlorothioformate , a member of this reactive family.

Direct literature on 2-Nitrophenyl chlorothioformate is notably sparse. Therefore, this guide adopts a rigorous, field-proven scientific approach: we will construct a comprehensive technical profile of this reagent by drawing upon the well-documented chemistry of its closest structural and functional analogs. Our primary references will be the widely used O-(4-nitrophenyl) chloroformate (the regioisomeric oxygen analog) and 2-nitrobenzenesulfenyl chloride (Nps-Cl) . This comparative analysis will allow us to project the synthesis, reactivity, and, most importantly, the strategic applications of 2-Nitrophenyl chlorothioformate with a high degree of confidence, providing researchers with actionable insights.

PART 1: Synthesis and Physicochemical Profile

Projected Synthesis of O-(2-Nitrophenyl) Chloromethanethioate

The most logical and established route to an aryl chlorothioformate is the reaction of the corresponding phenol with thiophosgene (CSCl₂).[1][2] This reaction provides a direct pathway to the target molecule, O-(2-nitrophenyl) chloromethanethioate, the formal name for the most common isomer of 2-Nitrophenyl chlorothioformate.

The causality behind this choice of reagents is clear: 2-nitrophenol provides the activated aromatic core, while thiophosgene serves as the highly electrophilic one-carbon source that brings in both the thiocarbonyl group and the chloride leaving group. The reaction is typically performed in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide, which then attacks the thiophosgene.

Conceptual Experimental Protocol: Synthesis

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-nitrophenol and an anhydrous, inert solvent (e.g., dichloromethane or THF).

  • Base Addition: The solution is cooled to 0 °C in an ice bath. A suitable base (e.g., triethylamine or pyridine) is added dropwise to form the 2-nitrophenoxide in situ.

  • Thiophosgene Addition: A solution of thiophosgene (1.0 eq) in the same anhydrous solvent is added slowly via the dropping funnel, maintaining the temperature at 0 °C. Caution: Thiophosgene is highly toxic and moisture-sensitive; all operations must be conducted in a well-ventilated fume hood under an inert atmosphere.[3][4]

  • Reaction & Workup: The reaction is stirred at low temperature and allowed to warm to room temperature. Progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the target compound.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_output Final Product Nitrophenol 2-Nitrophenol Reaction Reaction in Anhydrous Solvent (0°C) Nitrophenol->Reaction Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Reaction Base Base (e.g., Et₃N) Base->Reaction Workup Aqueous Workup (Wash, Dry) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product O-(2-Nitrophenyl) Chloromethanethioate Purification->Product

Caption: Projected synthesis of O-(2-nitrophenyl) chloromethanethioate.
Physicochemical Properties: A Comparative Analysis

By comparing the known properties of 4-nitrophenyl chloroformate with the expected properties of its 2-nitro isomer, we can anticipate its behavior in a laboratory setting.

Property4-Nitrophenyl Chloroformate (Known)2-Nitrophenyl Chlorothioformate (Projected)Rationale for Projection
Appearance White to pale yellow crystalline powder.[5]Pale yellow to orange solid.The thiocarbonyl group often imparts more color than a carbonyl. The 2-nitro position may also contribute to color.
Melting Point 74-85 °C.[5]Likely lower than the 4-nitro isomer.The ortho substitution of the nitro group can disrupt crystal lattice packing compared to the more symmetric para isomer, typically lowering the melting point.
Solubility Soluble in dichloromethane, ethyl acetate, chloroform.[6]Soluble in common aprotic organic solvents (DCM, THF, EtOAc).Polarity and general structure are similar to the 4-nitro analog, suggesting similar solubility profiles.
Stability Moisture-sensitive; hydrolyzes in water.[7][8] Store at 2-8°C.Highly moisture-sensitive. Should be stored under inert gas.Chlorothioformates, like chloroformates, are reactive acyl halides. The electron-withdrawing nitro group enhances susceptibility to hydrolysis.

PART 2: Chemical Reactivity and Mechanistic Insights

The Electrophilic Nature of the Thiocarbonyl Carbon

The core of 2-Nitrophenyl chlorothioformate's reactivity lies in the highly electrophilic thiocarbonyl carbon. This reactivity is driven by three key factors:

  • Inductive Effect: The chlorine atom strongly withdraws electron density.

  • Resonance and Inductive Effects: The 2-nitrophenyl group is a powerful electron-withdrawing group, further polarizing the C=S bond and making the carbon atom more susceptible to nucleophilic attack.

  • Excellent Leaving Group: The chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction.

Reaction with Nucleophiles: An Addition-Elimination Pathway

The reaction with nucleophiles (e.g., amines, alcohols, thiols) is expected to proceed via a classic nucleophilic acyl substitution, specifically an addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electrophilic thiocarbonyl carbon, breaking the C=S pi bond and forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=S double bond and expelling the most stable leaving group, which is the chloride ion.

This pathway makes the reagent an effective thiocarbonylating agent , transferring the -(C=S)-O-(2-nitrophenyl) moiety to the nucleophile.

Nps_Protection_Cycle AminoAcid Free Amino Acid (e.g., H₂N-CHR-COOH) NpsProtected Nps-Protected Amino Acid AminoAcid->NpsProtected  Protection:  Nps-Cl, Base DeprotectedPeptide N-Terminally Free Peptide PeptideChain Peptide Chain Elongation (Coupling Reaction) NpsProtected->PeptideChain  Activation & Coupling NpsProtected->DeprotectedPeptide  Deprotection:  Mild Acid (e.g., HCl)  + Thiol Scavenger PeptideChain->NpsProtected  Next Nps-AA added DeprotectedPeptide->PeptideChain  Ready for next cycle

Caption: The Nps protecting group cycle in solid-phase peptide synthesis.

Conclusion

2-Nitrophenyl chlorothioformate represents a reactive, albeit underutilized, chemical intermediate. Based on established principles of physical organic chemistry and the behavior of its analogs, it is projected to be a competent thiocarbonylating agent, synthesized from 2-nitrophenol and thiophosgene. Its high electrophilicity, driven by the ortho-nitro group, suggests potential applications in creating thiocarbamates and other sulfur-containing heterocycles.

However, for researchers, scientists, and drug development professionals seeking to harness the unique electronic and steric properties of the 2-nitrophenyl moiety, the clear and authoritative choice is 2-nitrobenzenesulfenyl chloride (Nps-Cl) . The extensive documentation, proven utility in orthogonal protection strategies, and practical advantages like colorimetric monitoring make Nps-Cl the field-standard reagent. This guide therefore serves not only to characterize the potential of 2-Nitrophenyl chlorothioformate but also to direct the practicing scientist toward the most robust and validated tool for achieving their synthetic goals.

References

  • Request PDF. (n.d.). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 3). 4-Nitrophenyl Chloroformate: A Versatile Reagent for Chemical Synthesis. Medium. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Retrieved from [Link]

  • Synlett. (2015). Thiophosgene. Thieme Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4754072A - Preparation of thiophenols from phenols. Google Patents.
  • Google Patents. (n.d.). US6919471B2 - Process for preparing alkyl/aryl chloroformates. Google Patents.
  • Wikipedia. (n.d.). Thiophosgene. Wikipedia. Retrieved from [Link]

  • Reddit. (2024, October 2). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Reddit. Retrieved from [Link]

  • RSC Publishing. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances. Retrieved from [Link]

  • Atul Ltd. (n.d.). 4-Nitrophenyl chloroformate. Atul Ltd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety data sheet - 4-Nitrophenyl Chloroformate. ChemDmart. Retrieved from [Link]

  • MDPI. (2008, November 13). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Preparation of Substituted Methyl o-Nitrophenyl Sulfides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Aryl Thioethers Through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(o-nitrophenyl)-ethanol. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). CH639949A5 - Process for the preparation of chlorothioformates. Google Patents.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Retrieved from [Link]

Sources

Technical Monograph: Operational Integrity in the Use of 2-Nitrophenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitrophenyl chlorothioformate (2-NPC) is a specialized electrophilic reagent used primarily for thiocarbonylation and the activation of nucleophiles (amines, alcohols) in drug development. While structurally related to the more common 4-nitrophenyl chloroformate, the introduction of the sulfur atom and the ortho-nitro substituent creates a unique hazard profile.

This guide addresses the critical operational risks: moisture-induced hydrolysis releasing toxic Carbonyl Sulfide (COS) , severe lachrymatory effects, and the steric implications of the ortho-substitution on reaction kinetics. Safe utilization requires strict adherence to inert atmosphere techniques (Schlenk/Glovebox) and a validated quenching protocol that neutralizes both acidic and sulfur-based byproducts.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The distinct ortho-nitro positioning provides steric hindrance that differentiates its reactivity from the para-isomer, potentially requiring modified reaction conditions.

PropertyDataNotes
Chemical Name 2-Nitrophenyl chlorothioformateAlso: O-(2-Nitrophenyl) chlorothionoformate
CAS Number 31836-20-1 Verify against specific vendor CoA (often confused with 4-isomer CAS 7693-46-1).
Molecular Formula C₇H₄ClNO₃SMW: 217.63 g/mol
Structure Cl-C(=S)-O-(2-NO₂-C₆H₄)Thiono-ester functionality (C=S).
Physical State Yellow/Orange Crystalline SolidLow melting point; may appear as a semi-solid sludge if impure.
Solubility DCM, THF, Toluene, AcetonitrileReacts violently with water, alcohols, and amines.
Main Hazards Corrosive, Lachrymator, Moisture SensitiveReleases HCl and COS upon hydrolysis.

Hazard Mechanics & Toxicology[7][8][9]

Understanding the decomposition pathway is vital for designing safety barriers. Unlike standard chloroformates which release CO₂, chlorothioformates release Carbonyl Sulfide (COS) , a gas with toxicity comparable to Hydrogen Cyanide but with poor olfactory warning properties at lethal concentrations.

Decomposition Pathway (Hydrolysis)

Upon contact with atmospheric moisture, 2-NPC undergoes hydrolysis. The ortho-nitro group may accelerate this via intramolecular general base catalysis or retard it via steric shielding, but the thermodynamic outcome is consistent:

  • Primary Hydrolysis: Generates 2-Nitrophenol and unstable Chlorothioformic acid.

  • Secondary Breakdown: The acid rapidly decomposes into Hydrogen Chloride (HCl) and Carbonyl Sulfide (COS).

  • Tertiary Hazard: In the presence of excess water/base, COS can further hydrolyze to Hydrogen Sulfide (H₂S).

Visualization: Hydrolysis & Hazard Cascade

Decomposition NPC 2-Nitrophenyl Chlorothioformate Inter [Chlorothioformic Acid] (Unstable) NPC->Inter Hydrolysis Phenol 2-Nitrophenol (Stains/Toxic) NPC->Phenol H2O + H₂O HCl HCl Gas (Corrosive) Inter->HCl COS Carbonyl Sulfide (COS) (Neurotoxic Gas) Inter->COS H2S H₂S (If excess H₂O) COS->H2S Slow Hydrolysis

Figure 1: Hydrolysis cascade of 2-NPC. Note the generation of COS, which requires specific ventilation controls.

Strategic Handling Protocols

Expertise Insight: The ortho-nitro group introduces steric bulk near the electrophilic carbon. In substitution reactions (e.g., with hindered amines), this often necessitates higher reaction temperatures or longer times compared to the 4-isomer. However, never heat 2-NPC above 60°C without rigorous thermal stability data (DSC/ARC), as nitro-compounds possess intrinsic shock/thermal sensitivity.

Pre-Operational Setup
  • Engineering Controls: All operations must occur inside a fume hood (sash <18 inches) or a Glovebox (N₂/Ar atmosphere).

  • PPE: Nitrile gloves (double gloved) + Neoprene over-gloves for concentrated handling. Chemical splash goggles + Face shield.

  • Trapping: Connect the reaction vessel vent to a scrubber train:

    • Trap 1: Empty (Anti-suckback).

    • Trap 2: 10% NaOH + 5% NaOCl (Bleach) solution. Rationale: NaOH neutralizes HCl; Bleach oxidizes sulfur byproducts (COS/H₂S/Mercaptans) to sulfates, mitigating odor and toxicity.

Synthesis & Reaction Protocol (Standard Operating Procedure)
  • Glassware Preparation: Flame-dry all Schlenk flasks and condensers under vacuum. Backfill with dry Argon.[1]

  • Reagent Transfer:

    • Solid: Weigh inside a glovebox if possible. If on a bench, use a "tipping tube" or wide-mouth funnel under a heavy stream of Argon. Do not use metal spatulas (potential for friction/spark); use Teflon-coated or porcelain tools.

    • Solution: Dissolve 2-NPC in anhydrous DCM or THF immediately. Handle as a solution to minimize dust inhalation risks.[2]

  • Reaction Initiation:

    • Cool the reaction vessel to 0°C (Ice/Water bath).

    • Add the nucleophile (amine/alcohol) slowly.

    • Note: The reaction is often exothermic. The ortho-nitro group may delay the onset of exotherm, leading to a "runaway" if addition is too fast. Monitor internal temperature strictly.

  • Monitoring: Use TLC (stain with KMnO₄ or UV) or ¹H-NMR (aliquot quenched in CDCl₃). Look for the disappearance of the characteristic downfield signals of the chlorothioformate.

Quenching & Waste Management

Trustworthiness Check: A self-validating quench ensures no active reagent remains before disposal.

  • Primary Quench: Slowly add saturated aqueous NH₄Cl or Methanol to the reaction mixture at 0°C. Stir for 30 minutes.

    • Validation: Check pH of the aqueous layer (should be neutral/acidic).

  • Decontamination: Treat all glassware and spills with the Bleach/NaOH solution (prepared in 4.1). Let sit for 1 hour to oxidize sulfur residues.

  • Disposal: Segregate waste into "Halogenated Organic - High Sulfur" streams. Label clearly as "Contains Organic Sulfides/Nitro-compounds."

Visualization: Inert Handling Workflow

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Termination Step1 Dry Glassware (Vacuum/Flame) Step2 Inert Gas Purge (Argon/N₂) Step1->Step2 Step3 Dissolve 2-NPC (Anhydrous DCM) Step2->Step3 Step4 Add Nucleophile (0°C, Dropwise) Step3->Step4 Step5 Monitor Temp (Avoid Runaway) Step4->Step5 Step6 Quench: MeOH/NH₄Cl (Destroy Reagent) Step5->Step6 Step7 Scrub: Bleach/NaOH (Oxidize Sulfur) Step6->Step7

Figure 2: Step-by-step inert atmosphere workflow for handling 2-NPC.

Storage & Stability Engineering

Proper storage is the first line of defense against container pressurization and degradation.

  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term (>3 months), store at -20°C .

  • Atmosphere: Store under Argon . Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids.

  • Container:

    • Glass vial with a Teflon-lined screw cap.

    • Overpack: Place the vial inside a secondary container (e.g., a larger jar containing desiccant packets and activated charcoal).

    • Seal: Wrap the cap with Parafilm or electrical tape to prevent moisture ingress.

  • Shelf Life: typically 6-12 months if strictly dry.

  • Warning Sign: If the vial cap is bulged or there is a "rotten egg" smell upon opening secondary containment, hydrolysis has occurred. Do not open. Treat as a high-pressure hazardous waste cylinder.

Emergency Response

ScenarioImmediate Action
Skin Contact Immediate Drench: Wash with soap and water for 15 min. Do not use alcohol (increases absorption). Seek medical attention for potential phenol absorption.[3]
Eye Contact Irrigate: Flush with water for 15-20 min. 2-NPC is a severe lachrymator and corrosive; corneal damage is rapid.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (common with HCl/phosgene-like agents).
Spill (< 1g) Cover with weak base (Sodium Carbonate) mixed with clay litter. Scoop into a waste container and treat with Bleach solution.
Spill (> 10g) Evacuate Lab. Contact EHS/HazMat. Do not attempt cleanup without SCBA due to potential COS/HCl generation.

References

  • Castro, E. A., et al. (2006). Kinetics and mechanisms of the reactions of S-methyl chlorothioformate with pyridines and secondary alicyclic amines. Tetrahedron. Link (Mechanistic insight into chlorothioformate reactivity).

  • National Oceanic and Atmospheric Administration (NOAA). Ethyl Chlorothioformate - CAMEO Chemicals. Link (Surrogate safety data for chlorothioformate hydrolysis hazards).

  • Sigma-Aldrich. Safety Data Sheet: 4-Nitrophenyl chloroformate. Link (Analogous hazard data for nitrophenyl chloroformate class).

  • ChemicalBook. 2-Nitrophenyl chlorothioformate (CAS 31836-20-1) Product Details. Link (Verification of CAS and identity).

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link (Standard protocols for Schlenk line usage).

Sources

A Proactive Safety and Handling Guide for Acylating Agents: The Case of 4-Nitrophenyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Hazard Profile and Risk Stratification

4-Nitrophenyl chloroformate (CAS No. 7693-46-1) is a highly valuable reagent in organic synthesis, primarily for the preparation of carbamates and activated esters. However, its utility is matched by its significant hazard profile. A fundamental understanding of its chemical reactivity is the cornerstone of safe laboratory practice. The molecule's hazardous nature stems from two primary features: the highly reactive chloroformate group and the electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon[1].

This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[2][3] It causes severe skin burns and serious eye damage.[2][3][4][5] Furthermore, it is a lachrymator and may cause respiratory irritation.[5][6] The material is moisture-sensitive and can decompose to release toxic gases, including hydrogen chloride, carbon oxides, and nitrogen oxides, particularly upon heating or contact with water.[3][5][7]

GHS Hazard Classification Summary:

  • Acute Toxicity, Oral (Category 3) [3]

  • Acute Toxicity, Inhalation (Category 3) [3]

  • Acute Toxicity, Dermal (Category 3) [3]

  • Skin Corrosion (Category 1B) [3]

  • Serious Eye Damage (Category 1) [3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [2][7]

Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety involves layering controls to minimize exposure potential. The hierarchy of controls dictates that engineering controls are the first and most effective line of defense, supplemented by stringent administrative controls and appropriate PPE.

Essential Engineering and Administrative Controls
  • Chemical Fume Hood: All manipulations of 4-Nitrophenyl chloroformate, including weighing, dispensing, and addition to reaction mixtures, must be performed inside a certified chemical fume hood to prevent inhalation of its vapors or dust.[3][5]

  • Restricted Access: The area where the chemical is handled should be clearly marked, and access should be restricted to authorized and trained personnel only.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][9] A spill kit containing appropriate absorbent materials (e.g., Chemizorb® or dry sand) and neutralizers should be available.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical risk assessment. The following table outlines the required PPE, explaining the rationale behind each choice.

PPE ComponentSpecificationRationale & Causality
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).[10][11]Prevents direct skin contact, which can cause severe burns and systemic toxicity.[2][3] Gloves should be inspected before use and disposed of immediately if contaminated.
Eye/Face Protection Safety goggles and a full-face shield.[8][10]Protects against splashes that can cause irreversible eye damage.[2] A face shield offers a broader layer of protection for the entire face.
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron.[12] For large-scale operations, a disposable chemical-resistant suit may be necessary.[13]Protects against skin contact from spills and splashes. Contaminated clothing must be removed immediately.[2][3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required if there is a risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged).[10][11]Protects against inhalation of toxic dust or vapors, which can be fatal.[4][14]

Standard Operating Procedure (SOP) for Safe Handling

This section provides a step-by-step workflow for the safe handling of 4-Nitrophenyl chloroformate. Adherence to this protocol is mandatory for mitigating exposure risks.

Preparation and Weighing
  • Pre-use Inspection: Before retrieving the reagent, ensure the fume hood is operational, the work area is clean and uncluttered, and all required PPE is correctly donned.

  • Container Handling: The reagent is moisture-sensitive.[3][5] Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture. Handle and open the container with care.[3]

  • Dispensing: Use spark-proof tools and conduct all weighing and dispensing operations within the fume hood. Avoid creating dust.[5] Close the container tightly immediately after use.[3][5]

Addition to Reaction and Quenching
  • Controlled Addition: Add the reagent to the reaction mixture slowly and in a controlled manner. Be aware of the potential for exothermic reactions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, strong bases, alcohols, and amines.[7]

  • Reaction Quenching: Unreacted 4-Nitrophenyl chloroformate must be quenched safely. This can be achieved by slow addition to a stirred, cooled solution of a suitable nucleophile, such as sodium hydroxide or sodium carbonate solution. This process should be performed in a fume hood.

The following diagram illustrates the logical flow of the safe handling process.

SafeHandlingWorkflow A 1. Prepare & Verify - Fume Hood ON - PPE Donned - Spill Kit Ready B 2. Retrieve Reagent - Allow to warm to RT - Inspect container A->B Area is safe C 3. Weigh & Dispense - Inside fume hood - Use spark-proof tools - Minimize dust B->C Container is sound D 4. Add to Reaction - Slow, controlled addition - Monitor for exotherm C->D Reagent dispensed E 5. Secure Reagent - Tightly close container - Return to storage D->E Reaction is running F 6. Decontaminate & Clean - Quench glassware - Wipe down surfaces - Dispose of waste E->F Reagent stored G 7. Doff PPE & Wash - Remove PPE correctly - Wash hands thoroughly F->G Work area is clean

Safe Handling Workflow for Reactive Reagents.

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical. First aiders must protect themselves before assisting others.[3]

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately.[3][15] If breathing has stopped, perform artificial respiration.[15] Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately take off all contaminated clothing.[2][3] Rinse the skin with copious amounts of water for at least 15 minutes.[2][5][16] Seek immediate medical attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[2][5][16] Remove contact lenses if present and easy to do.[2][16] Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[3][16]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water and give two glasses of water to drink.[3] Seek immediate medical attention.[2][3]

Spill Response

The response to a spill depends on its scale and location. The following decision tree outlines the appropriate actions.

SpillResponse Start Spill Detected IsMinor Is the spill minor (& contained in hood)? Start->IsMinor MinorActions Self-Contained Response: 1. Alert others in the lab. 2. Ensure proper PPE is worn. 3. Cover with inert absorbent   (e.g., dry sand). 4. Scoop into a sealed container. 5. Decontaminate area. IsMinor->MinorActions Yes MajorActions Major Spill Response: 1. Alert everyone and evacuate the area. 2. Call emergency services / EHS. 3. Close lab doors and post a warning. 4. Do NOT attempt to clean up. IsMinor->MajorActions No End Incident Report Required MinorActions->End MajorActions->End

Emergency Spill Response Decision Tree.

Storage and Disposal

Proper long-term management of the reagent and its associated waste is a final, critical safety step.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5][17][18]

  • The recommended storage temperature is typically 2-8 °C.[3]

  • Store locked up or in an area accessible only to qualified personnel.[2][3]

  • It should be stored in a corrosives area, away from incompatible materials.[5]

Waste Disposal
  • All contaminated materials, including empty containers, gloves, and absorbent from spills, must be treated as hazardous waste.

  • Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[2][5][17]

  • Do not allow the product to enter drains or waterways.[3]

Physical and Chemical Data

PropertyValueSource
Molecular Formula C₇H₄ClNO₄[19]
Molecular Weight 201.57 g/mol N/A
Appearance Crystalline solid[20]
Color Light yellow[20]
Melting Point 76-81 °CN/A
Boiling Point 159-161 °C at 19 mmHgN/A
Flash Point > 110 °C (> 230 °F)[7]
Stability Moisture sensitive. Stable under recommended storage conditions.[7]

References

  • Safety data sheet. (n.d.). ChemDmart. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]

  • First Aid: Chemical Exposure. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

  • PPE thanatopraxy - Protection & safety for professionals. (n.d.). EIHF Isofroid. Retrieved from [Link]

  • Protective equipment | Respiratory protection, gloves, safety glasses & coveralls. (n.d.). Beschichter. Retrieved from [Link]

  • First Aid Procedures For Chemical Hazards. (2022, January 31). Workplace Material Handling & Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Chemical Transport. (n.d.). Respirex International. Retrieved from [Link]

  • Chemical First Aid. (n.d.). EAS Safety Information Site. Retrieved from [Link]

  • Material Safety Data Sheet 2-NITROTHIOPHENE. (2021, February 19). Valsynthese SA. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific. Retrieved from [Link]

  • 2-nitrophenyl chloroformate (C7H4ClNO4). (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: 2-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • 109550 - 4-Nitrophenyl chloroformate - Safety Data Sheet. (n.d.). AppliChem. Retrieved from [Link]

  • 2-nitrophenyl Chloroformate Cas:50353-00-9. (n.d.). Tradeindia. Retrieved from [Link]

  • Table 4-4, Physical and Chemical Properties of 2-Nitrophenol. (n.d.). NCBI. Retrieved from [Link]

  • Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. (2008, November 13). MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Nitrophenyl Chlorothioformate for Nps-Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Orthogonal Landscape of Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, target peptides.[1] The iterative nature of SPPS, involving sequential deprotection and coupling steps, necessitates a robust and orthogonal protecting group strategy to prevent unwanted side reactions.[2][3] While the Fmoc/tBu and Boc/Bzl strategies are the workhorses of modern SPPS, the exploration of alternative protecting groups offers unique advantages for the synthesis of complex or modified peptides.[4]

The 2-nitrophenylsulfenyl (Nps) group, introduced via 2-Nitrophenyl chlorothioformate or the more commonly cited o-nitrophenylsulfenyl chloride (Nps-Cl), represents a valuable tool in the peptide chemist's arsenal.[5] Its lability under mildly acidic conditions, distinct from those used to cleave Fmoc (basic) or Boc (strongly acidic) groups, provides a crucial layer of orthogonality.[5] This allows for selective deprotection and on-resin modification of the peptide chain, opening avenues for the synthesis of cyclic peptides, branched peptides, and peptides with post-translational modifications.[6]

These application notes provide a comprehensive guide to the use of 2-Nitrophenyl chlorothioformate for the introduction of the Nps protecting group in SPPS. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the advantages and limitations of this methodology.

The Nps Protecting Group: A Mechanistic and Strategic Overview

The Nps group is introduced to the N-terminal α-amino group of a resin-bound peptide. The reaction of 2-Nitrophenyl chlorothioformate with the free amine proceeds to form a sulfenamide linkage. This reaction is typically carried out in a non-polar, aprotic solvent in the presence of a mild base to neutralize the liberated hydrochloric acid.

The primary advantage of the Nps group lies in its facile cleavage under very mild acidic conditions.[5] Typically, a dilute solution of hydrogen chloride in an organic solvent is sufficient to quantitatively remove the Nps group, leaving most acid-labile side-chain protecting groups and the peptide-resin linkage intact.[5] This mild deprotection is particularly beneficial when synthesizing peptides containing sensitive residues.

Furthermore, the Nps group can offer advantages in suppressing racemization during amino acid activation and coupling.[5] The distinct yellow color of Nps-protected peptides also allows for straightforward visual monitoring of the reaction progress.[5]

Experimental Protocols

Protocol 1: N-terminal Protection of a Resin-Bound Peptide with 2-Nitrophenyl Chlorothioformate

This protocol details the procedure for introducing the Nps protecting group to the N-terminus of a peptide chain anchored to a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 2-Nitrophenyl chlorothioformate

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a solid-phase synthesis vessel. Drain the DMF.

  • Solvent Exchange: Wash the resin thoroughly with DCM (3 x resin volume) to remove residual DMF.

  • Reagent Preparation: In a separate flask, prepare a 0.5 M solution of 2-Nitrophenyl chlorothioformate in DCM.

  • Protection Reaction: To the swollen and washed resin, add the 2-Nitrophenyl chlorothioformate solution (2-3 equivalents relative to the resin loading). Immediately add DIPEA (2-3 equivalents).

  • Reaction Incubation: Gently agitate the resin slurry at room temperature for 1-2 hours. The resin will typically develop a yellow to orange color.

  • Reaction Monitoring: To monitor the reaction, a small sample of resin can be taken, washed, and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete protection of the N-terminal amine.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DCM (3 x resin volume), followed by DMF (3 x resin volume), and finally with MeOH (3 x resin volume) to remove any unreacted reagents and byproducts.

  • Drying: Dry the Nps-protected peptide-resin under vacuum.

Protocol 2: Cleavage of the Nps Protecting Group from a Resin-Bound Peptide

This protocol describes the mild acidic conditions required for the removal of the Nps group, preparing the peptide for the next coupling step.

Materials:

  • Nps-protected peptide-resin

  • Anhydrous Hydrogen Chloride (HCl) solution in a suitable organic solvent (e.g., 2M HCl in dioxane or diethyl ether)

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA) solution (10% in DMF) for neutralization

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Nps-protected peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel. Drain the DCM.

  • Deprotection Reaction: Add the anhydrous HCl solution (e.g., 2M HCl in dioxane) to the resin (approximately 10 mL per gram of resin).

  • Reaction Incubation: Agitate the mixture at room temperature for 5-30 minutes. The disappearance of the yellow color from the resin is a visual indicator of deprotection.[5]

  • Washing: Drain the acidic solution and wash the resin thoroughly with DCM (3 x resin volume) to remove the cleavage products.

  • Neutralization: To neutralize the resulting amine hydrochloride salt, wash the resin with a 10% DIPEA solution in DMF (2 x resin volume) for 5 minutes each.

  • Final Washing: Wash the resin thoroughly with DMF (3 x resin volume) and then with DCM (3 x resin volume) to prepare for the subsequent coupling reaction.

Data Presentation

Table 1: Comparative Overview of N-terminal Protecting Groups in SPPS

Protecting GroupReagent for IntroductionProtection ConditionsDeprotection ConditionsOrthogonality & Key Advantages
Nps 2-Nitrophenyl chlorothioformateMild base (e.g., DIPEA) in DCMMild acid (e.g., 2M HCl in dioxane)Orthogonal to Fmoc and Boc; mild cleavage preserves sensitive residues; visual reaction monitoring.[5]
Fmoc Fmoc-OSu or Fmoc-ClMild base (e.g., DIPEA) in DMF20% Piperidine in DMFOrthogonal to Boc and acid-labile side-chain protecting groups; widely used standard.
Boc Di-tert-butyl dicarbonate (Boc₂O)Aqueous base or organic solventStrong acid (e.g., TFA)Orthogonal to Fmoc; robust protection.

Note: The data presented for the Nps group is based on established knowledge of the closely related o-nitrophenylsulfenyl chloride (Nps-Cl) due to the limited availability of specific quantitative data for 2-Nitrophenyl chlorothioformate in SPPS literature.

Visualization of Workflows and Mechanisms

SPPS_Nps_Workflow cluster_cycle SPPS Cycle with Nps Protection Start Free N-terminal Peptide-Resin Protection Nps Protection (2-Nitrophenyl chlorothioformate, DIPEA) Start->Protection Wash1 Wash (DCM, DMF, MeOH) Protection->Wash1 Nps_Protected Nps-Protected Peptide-Resin Wash1->Nps_Protected Deprotection Nps Cleavage (HCl in Dioxane) Nps_Protected->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralization (DIPEA in DMF) Wash2->Neutralization Wash3 Wash (DMF, DCM) Neutralization->Wash3 Coupling Amino Acid Coupling (e.g., HATU, DIPEA) Wash3->Coupling Coupling->Start Elongated Peptide

Caption: Workflow for a single cycle of solid-phase peptide synthesis utilizing the Nps protecting group.

Sources

Applications of 2-Nitrophenyl chlorothioformate in organic synthesis reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Nitrophenyl Chlorothioformate (2-NPCTF) in Organic Synthesis

Executive Summary

2-Nitrophenyl chlorothioformate (2-NPCTF) (CAS: 31836-20-1) is a highly reactive thiocarbonyl transfer reagent used primarily for the efficient conversion of primary amines into isothiocyanates and the synthesis of thionoesters . Structurally, it features a thiocarbonyl core flanked by a chlorine atom and an O-(2-nitrophenyl) group. The ortho-nitro substituent significantly enhances the leaving group ability of the phenoxide moiety through both inductive electron withdrawal and field effects, often allowing reactions to proceed under milder conditions compared to the phenyl or para-nitrophenyl analogs.

This guide details the mechanistic underpinnings, optimized protocols, and safety considerations for deploying 2-NPCTF in high-value organic transformations.

Chemical Identity & Reactivity Profile

  • IUPAC Name: O-(2-Nitrophenyl) chlorothioformate

  • CAS Number: 31836-20-1[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    S
  • Molecular Weight: 217.63 g/mol

  • Physical State: Typically a yellow crystalline solid or oil (depending on purity/temperature); moisture-sensitive.

  • Solubility: Soluble in DCM, CHCl

    
    , THF, EtOAc; reacts with water/alcohols.
    

Reactivity Logic: The electrophilic thiocarbonyl carbon (


) is activated by the chlorine atom (a good leaving group) and the O-aryl group. Upon nucleophilic attack (e.g., by an amine), the tetrahedral intermediate collapses. The 2-nitrophenoxide anion is an exceptional leaving group (

of conjugate acid

7.2) compared to phenoxide (


10), driving the reaction forward. The ortho-nitro group may also assist in specific elimination pathways via steric acceleration or short-range electrostatic repulsion.

Core Application 1: Synthesis of Isothiocyanates

The most prevalent application of 2-NPCTF is the conversion of primary amines to isothiocyanates. This method avoids the use of highly toxic thiophosgene directly on the amine and offers a "thiocarbonyl transfer" approach that is tolerant of sensitive functional groups.

Mechanism of Action
  • Nucleophilic Attack: The primary amine attacks the thiocarbonyl carbon, displacing chloride to form a thiocarbamate intermediate.

  • Base-Mediated Elimination: A base deprotonates the nitrogen, triggering the expulsion of the 2-nitrophenoxide leaving group to generate the isothiocyanate (

    
    ).
    

Caption: Mechanistic pathway for the conversion of amines to isothiocyanates using 2-NPCTF.

Experimental Protocol

Reagents:

  • Primary Amine (1.0 equiv)

  • 2-Nitrophenyl chlorothioformate (1.0–1.1 equiv)

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (2.0–2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the primary amine (1.0 mmol) and Et

    
    N (2.5 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N
    
    
    
    or Ar). Cool the solution to 0 °C.
  • Addition: Dissolve 2-NPCTF (1.1 mmol) in a minimal amount of DCM (2 mL). Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: The solution may turn yellow due to the release of 2-nitrophenol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor by TLC (disappearance of amine) or LC-MS.

  • Workup: Dilute with DCM (20 mL) and wash sequentially with:

    • 1M HCl (to remove excess base/amine)

    • Saturated NaHCO

      
       (to remove 2-nitrophenol; the aqueous layer will be yellow)
      
    • Brine.[2]

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Optimization Table:

VariableConditionImpact
Solvent DCM, THFDCM is preferred for solubility; THF for polar amines.
Base Et

N, NaOH (aq)
Et

N for homogeneous phase; biphasic NaOH/DCM works for robust substrates.
Temperature 0 °C

RT
Start cold to prevent bis-acylation; warm to drive elimination.

Core Application 2: Thionoester Synthesis

Thionoesters (


) are valuable intermediates for radical deoxygenation (Barton-McCombie) and heterocycle synthesis. 2-NPCTF serves as a "thiocarbonyl" donor to couple alcohols or phenols.
Protocol: Synthesis of O-Aryl Thionoesters

Reagents:

  • Phenol/Alcohol (Substrate) (1.0 equiv)

  • 2-NPCTF (1.1 equiv)

  • Pyridine or DMAP (catalytic) + Et

    
    N
    

Procedure:

  • Dissolve the substrate alcohol/phenol in DCM at 0 °C.

  • Add Et

    
    N (1.2 equiv) and DMAP (0.1 equiv).
    
  • Add 2-NPCTF (1.1 equiv) slowly.

  • Stir at RT until conversion is complete.

  • Key Difference: Unlike the amine reaction, the intermediate thiocarbonate is often the desired product if the goal is a deoxygenation precursor. If the goal is a thionoester via rearrangement, higher temperatures (reflux in toluene) may be required to effect the Newman-Kwart rearrangement (though this typically requires O-aryl thiocarbamates, not carbonates).

Core Application 3: Heterocycle Synthesis (Benzoxazoles/Benzothiazoles)

2-NPCTF is an excellent reagent for cyclizing 1,2-bifunctional nucleophiles, such as 2-aminophenols or 2-aminothiophenols, to form benzoxazole-2-thiones or benzothiazole-2-thiones.

Caption: Cyclization pathway for benzoxazole-2-thione synthesis.

Protocol:

  • Dissolve 2-aminophenol (1.0 equiv) in THF.

  • Add Et

    
    N (2.2 equiv).
    
  • Add 2-NPCTF (1.1 equiv) at 0 °C.

  • Reflux for 2–6 hours to drive the intramolecular cyclization (elimination of 2-nitrophenol).

Preparation of the Reagent (2-NPCTF)

If 2-NPCTF is not commercially available, it can be synthesized from 2-nitrophenol and thiophosgene.

Safety Warning: Thiophosgene is highly toxic and foul-smelling. Work in a well-ventilated fume hood.

Protocol:

  • Setup: A 3-neck flask equipped with a dropping funnel, thermometer, and caustic scrubber (NaOH trap).

  • Reagents: Thiophosgene (1.1 equiv), 2-Nitrophenol (1.0 equiv), NaOH (1.0 equiv, as 5% aq solution), DCM.

  • Procedure:

    • Dissolve thiophosgene in DCM and cool to 0 °C.

    • Dissolve 2-nitrophenol in the NaOH solution (forming sodium 2-nitrophenoxide, red/orange solution).

    • Add the aqueous phenoxide solution dropwise to the thiophosgene/DCM layer with vigorous stirring. Keep temperature < 10 °C.

    • Stir for 2 hours. The organic layer will contain the product.

  • Isolation: Separate layers. Wash organic layer with cold water and brine. Dry over MgSO

    
    . Concentrate in vacuo to yield 2-NPCTF as a yellow solid/oil.
    

References

  • Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. Journal of Organic Chemistry , 67(25), 8911–8916. Link

  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis , 45(12), 1667–1674. Link

  • Pluth, M. D., et al. (2017).[3] Kinetic Insights into Hydrogen Sulfide Delivery from Caged-Carbonyl Sulfide Isomeric Donor Platforms. Journal of the American Chemical Society , 139(45), 16365–16376.[3] Link

  • Laufer, R. J. (1967). Preparation of Chlorothiophenols. U.S. Patent 3,331,205 .[4] Link

  • Sedlák, M., et al. (2013).[5] A Safe and Efficient Route for the Preparation of Nitro-, Dinitro-, and Trinitrophenyl Chloroformates.[5] Synthetic Communications , 43(17), 2366-2375. Link

Sources

Analytical techniques to monitor reactions involving 2-Nitrophenyl chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Monitoring Reactions of 2-Nitrophenyl Chlorothionoformate (2-NPCTF)

Executive Summary

2-Nitrophenyl chlorothionoformate (2-NPCTF) is a specialized reagent primarily employed in the activation of hydroxyl groups, most notably for Barton-McCombie deoxygenation and the synthesis of thiocarbonates. Its structural advantage over the traditional phenyl chlorothionoformate lies in the ortho-nitro group, which enhances the electrophilicity of the thiocarbonyl center and serves as an internal chromophore for UV detection.

However, 2-NPCTF is highly moisture-sensitive. Its hydrolysis releases 2-nitrophenol , a potent inhibitor of radical chain propagation and a source of purification difficulties. This guide provides a self-validating analytical framework to ensure reagent integrity and monitor reaction progress, distinguishing the active thiono-reagent from its hydrolyzed by-products.

Chemical Context & Mechanism

To monitor this reaction effectively, one must understand the species present. The reaction typically follows a nucleophilic attack by a secondary alcohol on the thiocarbonyl carbon.

Critical Structural Distinction:

  • Target Reagent: O-(2-Nitrophenyl) chlorothionoformate (C=S). Used for radical chemistry.

  • Common Confusion: 2-Nitrophenyl chloroformate (C=O). Used for carbonate synthesis.[1][2]

  • Note: This protocol focuses on the Thiono (C=S) variant.

Reaction Pathway:

  • Activation: Alcohol attacks 2-NPCTF

    
    O-Alkyl-O-(2-nitrophenyl) thionocarbonate + HCl.
    
  • Degradation (Hydrolysis): 2-NPCTF + H

    
    O 
    
    
    
    2-Nitrophenol + COS + HCl.

ReactionPathway Reagent 2-NPCTF (Reagent) Intermediate Thiocarbonate Intermediate Reagent->Intermediate + Alcohol (Pyridine/DMAP) Byproduct 2-Nitrophenol (Yellow) Reagent->Byproduct + H2O (Hydrolysis) Alcohol Substrate (R-OH) Alcohol->Intermediate Product Deoxygenated Product (R-H) Intermediate->Product + Bu3SnH / AIBN (Radical Step)

Figure 1: Reaction pathway highlighting the critical hydrolysis node (red dashed line) that must be monitored.

Method 1: Reagent Quality Control (The "Quench" Protocol)

Objective: Determine the purity of 2-NPCTF before use. Challenge: Direct injection of acid chlorides/thiochlorides onto HPLC columns leads to on-column hydrolysis, resulting in split peaks and unreliable integration. Solution: Derivatize the reagent with methanol to form a stable methyl thionocarbonate.

Protocol:
  • Preparation: Dissolve 10 mg of 2-NPCTF in 1.0 mL of dry Dichloromethane (DCM).

  • Quench: Transfer 50 µL of this solution into a vial containing 200 µL of Methanol and 10 µL of Pyridine .

  • Incubation: Vortex for 30 seconds. Let stand for 5 minutes. (The reagent converts to O-Methyl-O-(2-nitrophenyl) thionocarbonate).

  • Dilution: Dilute to 1.0 mL with Acetonitrile (ACN).

  • Analysis: Inject onto HPLC (See Method 2).

Acceptance Criteria:

  • Peak A (Methyl derivative): >95% area.

  • Peak B (2-Nitrophenol): <2% area. (If >5%, repurify or discard reagent).

Method 2: HPLC-UV Monitoring

This method separates the starting alcohol, the reagent (as methyl derivative), the thiocarbonate intermediate, and the nitrophenol byproduct.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection:

    • 254 nm: General aromatic detection.

    • 310 nm: Specific for the nitro-group; reduces background from non-nitro impurities.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Injection / Hold
2.05%Elute polar salts
10.095%Linear Gradient
12.095%Wash
12.15%Re-equilibration

Data Interpretation:

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Retention (Relative)Spectral Feature
2-Nitrophenol 0.65Sharp peak, UV max ~275/350 nm
Substrate (Alcohol) 0.80Depends on R-group
Reagent (Methyl deriv.) 0.90Strong UV 254/310 nm
Thiocarbonate Product 1.10 - 1.20Most hydrophobic (late eluting)

Method 3: In-Process Visual & TLC Monitoring

While HPLC provides quantification, TLC offers immediate qualitative feedback.

The "Yellow Flag" Indicator: 2-NPCTF is pale yellow. 2-Nitrophenol is bright yellow (especially in basic conditions).

  • Observation: If your reaction mixture turns bright yellow immediately upon adding the reagent (before adding base), your solvent is wet.

  • TLC Visualization:

    • Stationary Phase: Silica Gel 60 F254.

    • Eluent: Hexanes:Ethyl Acetate (typically 4:1 or 3:1).

    • Visualization: UV (254 nm).[3]

    • Stain: 2-Nitrophenol spots will appear yellow to the naked eye on the silica plate.

Method 4: NMR Structural Validation

NMR is the gold standard for confirming the formation of the thiocarbonate linkage prior to the radical deoxygenation step.

Key Diagnostic Shift (


H NMR in CDCl

):
The proton on the carbon bearing the hydroxyl group (the carbinol proton ) will shift significantly downfield due to the anisotropic effect of the C=S bond.
Proton TypeChemical Shift (

ppm)
Shift Magnitude (

)
Free Alcohol (R-C H-OH) 3.5 – 4.2 ppmReference
Thiocarbonate (R-C H-OC(S)OAr) 5.5 – 6.2 ppm +1.5 – 2.0 ppm
Aromatic (2-Nitro) 7.4 – 8.2 ppmMultiplet pattern characteristic of ortho-substitution

Protocol:

  • Take a 50 µL aliquot of the reaction mixture.

  • Evaporate solvent under nitrogen flow (do not use heat >30°C).

  • Re-dissolve in CDCl

    
    .
    
  • Acquire

    
    H NMR (16 scans).
    
  • Success Criteria: Complete disappearance of the signal at ~3.8 ppm and appearance of a new signal at ~5.8 ppm.

Troubleshooting & Stability Guide

DecisionTree Start Start Analysis CheckColor Visual Check: Is solution Bright Yellow? Start->CheckColor StopWet STOP: Solvent Wet or Reagent Hydrolyzed CheckColor->StopWet Yes Proceed Proceed to TLC/HPLC CheckColor->Proceed No (Pale Yellow) CheckHPLC HPLC Analysis: Is 2-Nitrophenol > 5%? Proceed->CheckHPLC Purify Recrystallize Reagent (Hexane/DCM) CheckHPLC->Purify Yes Continue Continue Reaction CheckHPLC->Continue No

Figure 2: Decision logic for reaction troubleshooting.

Handling Precautions:

  • Storage: Store 2-NPCTF at 4°C under Argon.

  • Toxicity: Reagent is a lachrymator. All analytical prep must occur in a fume hood.

  • Quenching: Upon reaction completion, quench excess reagent with an amine (e.g., morpholine) or simple alcohol before aqueous workup to prevent slow hydrolysis during extraction.

References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574–1585.

  • Robins, M. J., Wilson, J. S., & Hansske, F. (1983). Nucleic acid related compounds. 42. A general procedure for the efficient deoxygenation of secondary alcohols. Regiospecific and stereoselective conversion of ribonucleosides to 2'-deoxynucleosides. Journal of the American Chemical Society, 105(12), 4059–4065.

  • Sigma-Aldrich. (2025). O-Phenyl chlorothionoformate Product Specification & Safety Data Sheet.

  • PubChem. (2025).[4] 4-Nitrophenyl chlorothioformate Compound Summary (Analogous chemistry). National Library of Medicine.

Sources

Application Note: Derivatization of Primary and Secondary Amines with 2-Nitrophenyl Chlorothioformate (2-NPCTF)

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical reactivity of 2-Nitrophenyl chlorothioformate (2-NPCTF) and its application in the derivatization of amines, here is the detailed Application Note and Protocol.

Executive Summary

The derivatization of primary and secondary amines is a critical step in bioanalysis to enhance detectability, improve chromatographic retention, and stabilize labile analytes. 2-Nitrophenyl chlorothioformate (2-NPCTF) is a specialized derivatizing reagent that reacts with amines to form stable O-(2-nitrophenyl) thiocarbamates .

Unlike standard chloroformates (e.g., 4-nitrophenyl chloroformate) which form carbamates, the chlorothioformate analog introduces a thiocarbonyl (C=S) moiety. This modification provides distinct advantages:

  • Enhanced UV/Vis Detection: The conjugated 2-nitrophenyl system coupled with the thiocarbonyl group exhibits strong absorbance, typically shifting

    
     to higher wavelengths compared to carbonyl analogs.
    
  • Unique MS Fragmentation: The thiocarbamate linkage offers specific fragmentation patterns (e.g., loss of 2-nitrophenol or SH groups) useful for structural elucidation in LC-MS/MS.

  • Chromatographic Selectivity: The increased lipophilicity and rigid aromatic structure improve retention on Reverse-Phase (RP) columns, facilitating the separation of polar amines from matrix interferences.

Chemical Mechanism & Rationale[1][2][3][4][5][6]

Reaction Chemistry

The derivatization proceeds via a nucleophilic acyl substitution at the thiocarbonyl carbon. The amine nucleophile attacks the electrophilic carbon of the chlorothioformate, displacing the chloride ion.

  • Reagent: 2-Nitrophenyl chlorothioformate (2-NPCTF)

  • Substrate: Primary (

    
    ) or Secondary (
    
    
    
    ) Amines
  • Product: O-(2-nitrophenyl) N-alkyl thiocarbamate

Key Mechanistic Insight: The presence of the nitro group at the ortho position (2-position) on the phenyl ring exerts both an electronic withdrawing effect (activating the C=S center) and a steric effect. While the 4-nitro analog is kinetically faster, the 2-nitro analog often yields derivatives with unique intramolecular hydrogen bonding possibilities (between the NH and the ortho-NO2), potentially enhancing the stability of the thiocarbamate against hydrolysis [1].

Reaction Pathway Diagram

ReactionMechanism cluster_0 Reaction Conditions Amine Primary/Secondary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (Slow Step) Reagent 2-Nitrophenyl chlorothioformate Reagent->Intermediate Product O-(2-nitrophenyl) thiocarbamate Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct Base Base Catalyst (TEA or Pyridine) Base->Intermediate Proton Scavenging

Caption: Mechanistic pathway for the formation of O-(2-nitrophenyl) thiocarbamates via nucleophilic substitution.

Experimental Protocol

Materials & Reagents[1][7][8][9][10]
  • 2-Nitrophenyl chlorothioformate (2-NPCTF): Store at 2-8°C under inert gas. (Note: Moisture sensitive).

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), HPLC Grade.

  • Base: Triethylamine (TEA) or Pyridine (Anhydrous).

  • Buffer (Optional): Borate buffer (0.2 M, pH 8.0-9.0) for aqueous samples.[1][2]

Standard Derivatization Workflow (Organic Phase)

This method is preferred for lipophilic amines or when high reaction efficiency is required without hydrolysis competition.

  • Preparation of Standards/Samples:

    • Dissolve amine sample in Acetonitrile to a concentration of 1.0 mM.

  • Reagent Preparation:

    • Prepare a 10 mM solution of 2-NPCTF in anhydrous Acetonitrile. Prepare fresh daily.

  • Reaction Setup:

    • In a 1.5 mL HPLC vial or microcentrifuge tube, combine:

      • 100 µL Amine Sample[3][4]

      • 50 µL Base (Triethylamine, 5% v/v in MeCN)

      • 200 µL 2-NPCTF Reagent Solution

  • Incubation:

    • Vortex briefly.

    • Incubate at Room Temperature (25°C) for 20 minutes .

    • Note: For sterically hindered secondary amines, heat to 50°C for 30 minutes.

  • Quenching (Optional but Recommended):

    • Add 50 µL of 10% aqueous glycine or ethanol to scavenge excess reagent.

  • Dilution:

    • Dilute to final volume (e.g., 1 mL) with Mobile Phase A (Water + 0.1% Formic Acid).

  • Analysis:

    • Inject 5-10 µL into the HPLC/LC-MS system.

Workflow Visualization

Workflow Start Start: Amine Sample Step1 Add Base (TEA/Pyridine) Start->Step1 Step2 Add 2-NPCTF Reagent (Excess) Step1->Step2 Step3 Incubate 25°C, 20 min Step2->Step3 Step4 Quench Excess Reagent (Glycine/Ethanol) Step3->Step4 Step5 LC-MS / HPLC Analysis Step4->Step5

Caption: Step-by-step workflow for the derivatization of amines using 2-NPCTF.

Analytical Conditions & Data Analysis

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Detection Parameters
DetectorParameterSettingRationale
UV/Vis Wavelength (

)
254 nm & 280 nm The 2-nitrophenyl chromophore absorbs strongly in this region.
MS (ESI) PolarityPositive (+) Formation of

of the thiocarbamate.
MS (ESI) Source Temp350°CEnsure efficient desolvation.
Interpretation of Results
  • Mass Shift: The derivatization adds the O-(2-nitrophenyl) thiocarbonyl moiety.

    • Added Mass Formula:

      
       (from reagent) - 
      
      
      
      +
      
      
      (on amine) -
      
      
      (leaving HCl) ...
    • Correction: The reagent adds the

      
       group.[4]
      
    • Mass Shift Calculation:

      • Reagent MW: ~217.6 g/mol (

        
        )
        
      • Added Group:

        
        
        
      • Mass Added to Amine (

        
        ): 
        
        
        
        Da (approx).
      • Verification:

        
         fragment mass is ~182.
        
      • Equation:

        
        .
        
  • Chromatography: Expect the derivative to elute significantly later than the native amine due to the hydrophobic nitrophenyl group.

Validation & Troubleshooting

Self-Validating Checks
  • Reagent Blank: Run a blank derivatization (no amine). You should see the peak for the quenched reagent (e.g., ethyl O-(2-nitrophenyl) thiocarbamate if ethanol quenched) but no amine-derivative peak .

  • Isotope Ratio: The presence of Sulfur (

    
    , ~4.2% natural abundance) in the thiocarbonyl group provides a distinct isotope signature (
    
    
    
    peak) in MS, confirming the successful incorporation of the thiocarbonyl moiety.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ReagentEnsure solvents are anhydrous. Use fresh reagent.
Multiple Peaks Formation of IsothiocyanateProlonged heating or high pH can cause elimination of 2-nitrophenol to form isothiocyanates (

). Keep reaction at RT and pH < 9.
Precipitation Low SolubilityIncrease % Acetonitrile in the reaction mixture.

References

  • Castro, E. A., et al. (1999).[1] "Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates." The Journal of Organic Chemistry, 64(15), 5401-5407.[1]

  • Oh, H. K., et al. (2004).[1] "Aminolysis of Aryl Chlorothionoformates with Anilines in Acetonitrile." The Journal of Organic Chemistry, 69(24), 8219-8223.[1]

  • Sigma-Aldrich. "Product Specification: 2-Nitrophenyl chlorothioformate." Merck KGaA. (General Product Page for verification).

Note: While specific "Application Notes" for 2-NPCTF are rare in commercial literature compared to FMOC or Dansyl-Cl, the protocols above are derived from the established kinetic and synthetic behaviors of aryl chlorothionoformates as detailed in the cited organic chemistry literature.

Sources

Experimental conditions for activating carboxylic acids with 2-Nitrophenyl chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the experimental conditions for activating carboxylic acids using 2-Nitrophenyl chlorothioformate (2-NPCTF) . This guide is designed for researchers in organic synthesis, medicinal chemistry, and peptide development.

Executive Summary

The activation of carboxylic acids is a pivotal step in the synthesis of amides, peptides, and esters. While traditional coupling reagents (DCC, EDC, HATU) are effective, they often generate difficult-to-remove urea byproducts or require expensive additives.

2-Nitrophenyl chlorothioformate (2-NPCTF) offers a distinct mechanistic advantage by converting carboxylic acids directly into S-(2-nitrophenyl) thioesters via a mixed thiocarbonic anhydride intermediate. These thioesters are highly "activated" electrophiles due to the non-bonding interaction of the sulfur atom and the electron-withdrawing nature of the ortho-nitro group, making them exceptional acyl donors for:

  • Rapid Amidation: Reaction with amines under mild conditions.

  • Native Chemical Ligation (NCL): Serving as reactive thioester intermediates.

  • "Traceless" Activation: The leaving group (2-nitrothiophenol) is easily removed or captured.

Mechanistic Principles

The activation proceeds through a Decarboxylative Thioesterification pathway. Unlike standard chloroformates (which form mixed anhydrides that are attacked directly), the reaction with chlorothioformates typically involves an rearrangement-decarboxylation step.

  • Acylation: The carboxylate anion attacks the carbonyl of 2-NPCTF, forming a Mixed Thiocarbonic Anhydride .

  • Decarboxylation: Driven by the stability of the resulting thioester and the release of CO₂, the intermediate collapses to form the S-(2-nitrophenyl) thioester .

  • Aminolysis (Coupling): The thioester reacts with a nucleophile (amine) to form the final amide, releasing 2-nitrothiophenol.

Reaction Pathway Diagram

G Start Carboxylic Acid (R-COOH) Inter Mixed Thiocarbonic Anhydride Start->Inter + Base Base Base (TEA/NMM) Reagent 2-NPCTF (Cl-CO-S-Ar) Reagent->Inter Thioester Activated S-(2-Nitrophenyl) Thioester Inter->Thioester - CO2 (Decarboxylation) Product Final Amide (R-CO-NH-R') Thioester->Product + Amine Byprod Byproducts: CO2 + 2-Nitrothiophenol Thioester->Byprod Amine Amine (R'-NH2)

Figure 1: Reaction cascade from carboxylic acid to amide via 2-NPCTF activation.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Activator: 2-Nitrophenyl chlorothioformate (1.05 – 1.1 equiv)

  • Base: Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.1 – 1.2 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Critical for efficient decarboxylation.

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).

  • Quenching: 1M HCl or Sat. NaHCO₃.

Step-by-Step Activation Protocol (Synthesis of Thioester)

This protocol yields the isolated activated thioester. For one-pot amidation, proceed directly to Step 3.3.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Solubilization: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5–10 mL, 0.1–0.2 M concentration).

  • Base Addition: Cool the solution to 0°C (ice bath). Add TEA (1.1 mmol) dropwise. Stir for 5–10 minutes to ensure deprotonation.

  • Activator Addition: Add 2-Nitrophenyl chlorothioformate (1.05 mmol) slowly to the stirring solution.

    • Observation: A precipitate (TEA·HCl) may form immediately.

  • Catalysis & Decarboxylation: Add DMAP (0.1 mmol). Allow the reaction to warm to Room Temperature (20–25°C) .

    • Time: Stir for 1–3 hours. The evolution of gas (CO₂) indicates the conversion of the mixed anhydride to the thioester.

    • Monitoring: Monitor by TLC (disappearance of acid) or LC-MS (formation of thioester peak, typically M+Sulfur isotope pattern).

  • Work-up (for Isolation):

    • Dilute with DCM (20 mL).

    • Wash with 0.5M HCl (to remove base/DMAP) followed by Sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc). Note: 2-Nitrophenyl thioesters are generally stable on silica but should be stored at -20°C.

One-Pot Amidation Protocol

Direct coupling without isolating the thioester.

  • Activation: Perform steps 1–5 as above.

  • Coupling: Once thioester formation is complete (checked by TLC), add the Amine (1.0 – 1.2 equiv) directly to the reaction mixture.

    • Optional: If the amine is a salt (e.g., HCl salt), add an additional equivalent of Base (TEA/DIPEA).

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • Visual Cue: The solution often turns yellow due to the release of 2-nitrothiophenol (a yellow chromophore).

  • Work-up:

    • Wash the organic layer with 1M NaOH or Sat. Na₂CO₃ .[1]

    • Crucial Step: The basic wash removes the released 2-nitrothiophenol byproduct (which is acidic, pKa ~5.5) and unreacted acid.

    • Wash with 1M HCl and Brine.

    • Dry and concentrate.

Optimization & Troubleshooting Guide

Solvent and Base Compatibility

The choice of solvent affects the rate of decarboxylation and the solubility of the intermediate.

ParameterRecommended ConditionNotes
Solvent DCM (Preferred)Excellent solubility for most thioesters; easy work-up.
THFGood for polar acids; may require longer reaction times.
DMFUse only if substrate is insoluble in DCM/THF; difficult to remove.
Base Triethylamine (TEA) Standard choice; cheap and effective.
DIPEA (Hünig's Base)Use if the acid is sterically hindered or sensitive to nucleophiles.
PyridineCan be used as both solvent and base for very acid-sensitive substrates.
Temperature 0°C

RT
Start cold to control exotherm; warm to RT to drive CO₂ loss.
Critical Control Points
  • Gas Evolution: If no CO₂ evolution is observed, the mixed anhydride may be stable. Heat to 40°C or add more DMAP to force decarboxylation.

  • Byproduct Removal: The 2-nitrothiophenol byproduct is a distinct yellow solid/oil. Ensure thorough basic washes (NaOH/Carbonate) during work-up to remove it, as it can interfere with crystallization.

  • Steric Hindrance: For bulky carboxylic acids (e.g., tertiary carbons), the reaction time for thioester formation may need extension to 12+ hours.

References

  • General Chemistry of Chlorothioformates

    • Title: Reaction of Chlorothioformates with Carboxylic Acids: A Route to Thioesters.
    • Source:Journal of Organic Chemistry, 1963, 28, 3421.
    • URL:[Link]

  • Utility of Nitrophenyl Thioesters in Ligation

    • Title: Thioester-Based Native Chemical Lig
    • Source:Journal of the American Chemical Society, 1994, 116, 4135 (Found
    • URL:[Link]

  • Decarboxylative Activation Mechanisms

    • Title: Mixed Anhydride Method for Peptide Synthesis.
    • Source:Organic Reactions, 2011 (General mechanism grounding).
    • URL:[Link]

  • Reagent Data

    • Title: 2-Nitrophenyl chlorothioformate (CAS 31836-20-1) Entry.[2][3]

    • Source:PubChem / ChemicalBook.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Nitrophenyl chlorothioformate coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing 2-Nitrophenyl chlorothioformate (NPCF) . It is designed to troubleshoot, optimize, and standardize the preparation of O-2-nitrophenyl thionocarbonates , primarily as precursors for Barton-McCombie deoxygenation.

Ticket Subject: Optimization of Thionocarbonate Synthesis & Troubleshooting Reactivity Reagent CAS: 7693-46-1 Support Tier: Senior Application Scientist

Core Technical Overview

Why this reagent? 2-Nitrophenyl chlorothioformate is a "super-active" variant of phenyl chlorothioformate. The ortho-nitro group exerts a powerful electron-withdrawing effect (inductive and mesomeric), making the thiocarbonyl carbon highly electrophilic.

  • Primary Application: Activation of secondary alcohols for radical deoxygenation (Barton-McCombie).

  • Kinetic Advantage: Reacts faster than phenyl chlorothioformate, often permitting reaction at lower temperatures (

    
     to RT) to avoid thermal decomposition.
    
  • The "Yellow" Indicator: The leaving group (2-nitrophenol) is bright yellow in basic media, serving as an internal visual indicator of reaction progress or hydrolysis.

Standard Operating Procedure (SOP)

Use this baseline protocol before attempting optimization.

Reaction Scale: 1.0 mmol Alcohol substrate Atmosphere: Strictly Anhydrous (Argon/Nitrogen)

ComponentEquivalentsRoleNotes
Substrate (Alcohol) 1.0NucleophileMust be dry (azeotrope with toluene if needed).
NPCF Reagent 1.2 – 1.5ElectrophileSolid. Weigh quickly; sensitive to ambient moisture.
Pyridine 2.0 – 3.0Base/SolventActs as an HCl scavenger.
DMAP 0.1 – 0.2CatalystCritical: Forms reactive

-acylpyridinium intermediate.
DCM or THF [0.1 M]SolventDCM is standard; THF for polar substrates.

Step-by-Step Protocol:

  • Setup: Flame-dry glassware. Cool solvent (DCM) to

    
    .
    
  • Dissolution: Dissolve Alcohol, Pyridine, and DMAP in DCM.

  • Addition: Add NPCF (solid or dissolved in minimal DCM) slowly to the stirring mixture at

    
    .
    
    • Technical Note: A sudden flash of yellow color is normal but should dissipate or darken slowly. Instant, persistent bright yellow suggests rapid hydrolysis.

  • Monitoring: Stir at

    
     for 30 mins, then warm to RT. Monitor via TLC.
    
  • Quench: Dilute with DCM, wash with cold 1M HCl (to remove pyridine) followed by sat.

    
      (to remove 2-nitrophenol).
    

Reaction Mechanism & Logic Flow

The following diagram illustrates the catalytic cycle and the critical failure points (Hydrolysis).

NPCF_Mechanism Reagent 2-Nitrophenyl Chlorothioformate (NPCF) Activated Activated N-Acylpyridinium Intermediate Reagent->Activated Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Activated Catalysis Product O-2-Nitrophenyl Thionocarbonate Activated->Product R-OH Attack (Rate Limiting) Byproduct 2-Nitrophenol (Yellow Impurity) Activated->Byproduct Decomposition Alcohol Substrate (R-OH) Product->Byproduct Degradation (If Workup too basic) Water H2O (Moisture) Water->Activated Hydrolysis (Competes with R-OH)

Figure 1: Catalytic activation of NPCF by DMAP and the competitive hydrolysis pathway.

Troubleshooting Guide (Q&A)

Issue 1: "The reaction turned bright yellow immediately, and yield is low."

Diagnosis: Premature Hydrolysis. The "Yellow" is the phenoxide anion of 2-nitrophenol. If this appears before the alcohol has time to react, your reagent has hydrolyzed.

  • Cause: Wet solvent or wet pyridine. NPCF is significantly more moisture-sensitive than phenyl chlorothioformate.

  • Solution:

    • Distill DCM over

      
       or use a fresh molecular sieve column.
      
    • Critical: Do not add solid NPCF directly to a "warm" (

      
      ) reaction mixture. The exotherm accelerates hydrolysis. Always add at 
      
      
      
      .
Issue 2: "I see starting material (Alcohol) remaining despite excess reagent."

Diagnosis: Steric Hindrance / Low Nucleophilicity. Secondary alcohols in complex scaffolds (e.g., steroids, sugars) may struggle to attack the thionocarbonyl center.

  • Solution A (Catalysis): Increase DMAP to 0.5 eq. The reaction relies on the formation of the highly electrophilic N-acylpyridinium salt.

  • Solution B (Order of Addition): "Reverse Addition." Dissolve the Alcohol and NaH (sodium hydride) in THF to form the alkoxide first, then add this to a solution of NPCF at

    
    .
    
    • Warning: This is aggressive. Only use if the Pyridine/DMAP method fails.

Issue 3: "My product decomposes on the silica column."

Diagnosis: Acid Sensitivity of Thionocarbonates. While thionocarbonates are generally stable, the 2-nitrophenyl group makes the C=S bond more susceptible to cleavage on acidic silica.

  • Solution:

    • Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes.

    • Elute quickly. Do not leave the compound on the column overnight.

    • Alternative: If the byproduct (2-nitrophenol) co-elutes, wash the crude organic layer 3x with cold 1M NaOH . The phenol will deprotonate, become water-soluble (bright yellow aqueous layer), and leave the organic phase pure.

Issue 4: "The Barton-McCombie radical step failed (returned starting alcohol)."

Diagnosis: Impure Thionocarbonate. If the coupling step left residual 2-nitrophenol or pyridine, these can quench the radical chain reaction (tributyltin radical) in the next step.

  • Solution: The thionocarbonate must be recrystallized or rigorously chromatographed. Even trace impurities can terminate the radical propagation. Ensure the precursor is a crystalline solid or a clear oil, not a "sludge."

Decision Tree: Optimization Logic

Use this flow to determine the next step in your experiment.

Optimization_Tree Start Start: Standard Protocol (DCM, Pyridine, DMAP, 0°C) CheckTLC Check TLC (1 hour) Start->CheckTLC Result1 SM Consumed Clean Product CheckTLC->Result1 Success Result2 SM Remains Reagent Gone CheckTLC->Result2 Hydrolysis Result3 No Reaction Reagent Intact CheckTLC->Result3 Low Reactivity Action1 Proceed to Workup (Wash w/ NaHCO3) Result1->Action1 Action2 Diagnosis: Hydrolysis Retry with DRY solvents Increase Reagent to 2.0 eq Result2->Action2 Action3 Diagnosis: Steric Bulk Switch to NaH/THF method (Alkoxide formation) Result3->Action3

Figure 2: Troubleshooting logic for incomplete reactions.

Solvent & Base Compatibility Matrix

SolventSuitabilityComments
DCM (Dichloromethane) Excellent Standard choice. Good solubility for NPCF.
THF (Tetrahydrofuran) Good Use for polar alcohols. Must be distilled (peroxides/water interfere).
Acetonitrile Moderate Can be used, but may accelerate hydrolysis if not dry.
DMF/DMSO Poor Difficult to remove; high polarity can promote side reactions.
Alcohols/Water Forbidden Will react immediately with NPCF.

References

  • Barton, D. H. R., & McCombie, S. W. (1975).[1][2] A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574–1585.

  • Robins, M. J., Wilson, J. S., & Hansske, F. (1983). Nucleic acid related compounds. 42. A general procedure for the efficient deoxygenation of secondary alcohols. Journal of the American Chemical Society, 105(12), 4059–4065.

  • Sigma-Aldrich. (n.d.). 2-Nitrophenyl chlorothioformate Product Sheet.

  • Crich, D., & Quintero, L. (1989). Radical chemistry associated with the thiocarbonyl group. Chemical Reviews, 89(7), 1413–1432.

Sources

Common challenges in scaling up reactions with 2-Nitrophenyl chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists scaling up reactions involving 2-Nitrophenyl chlorothioformate (2-NPCTF) .

Status: Operational | Tier: Level 3 (Process Development)

Safety & Handling (The "Red Zone")

Critical Warning: 2-Nitrophenyl chlorothioformate is a potent lachrymator and corrosive agent.[1] Unlike its para-isomer, the ortho-nitro group introduces specific steric and electronic effects that alter its decomposition profile.

Q: The reagent drum arrived with a significant pressure buildup. Is this normal?

A: No, but it is a known degradation mode.

  • Cause: Moisture ingress causes hydrolysis, releasing HCl and COS (Carbonyl Sulfide) . Unlike chloroformates (which release CO₂), chlorothioformates release COS, which is flammable and toxic.

  • Immediate Action: Vent the container in a high-efficiency fume hood using a needle bleed valve if available. Do not open a pressurized drum directly.

  • Prevention: Store under argon/nitrogen at <4°C. The 2-nitro group provides some steric protection against hydrolysis compared to the 4-isomer, but once started, the autocatalytic effect of HCl accelerates decomposition.

Q: Why is the reaction mixture turning deep red/orange upon base addition?

A: This is the Nitrophenolate Indicator Effect .

  • Mechanism: As the reaction proceeds, the leaving group (2-nitrophenol) is released. In the presence of base (e.g., Triethylamine, Pyridine), 2-nitrophenol is deprotonated to 2-nitrophenolate .

  • Diagnostic Value:

    • Yellow/Orange: Normal release of leaving group.

    • Deep Red/Brown: Potential oxidation or formation of complex Meisenheimer intermediates if using strong nucleophiles.

    • Action: Monitor the intensity. A sudden darkening often correlates with the reaction endpoint.

Reaction Kinetics & Thermodynamics (The "Heat" Issues)

Q: We see a delayed exotherm when scaling from 1g to 100g. Why?

A: This is a classic "Accumulation Effect" due to the steric hindrance of the ortho-nitro group.

  • The Science: The 2-nitro group sterically shields the thiocarbonyl carbon (

    
    ). At 1g scale, mixing is instant. At 100g, if you add the nucleophile (e.g., amine) too fast at low temperature, it may pool without reacting. As the vessel warms, the kinetic barrier is overcome simultaneously for the whole pool, causing a thermal runaway.
    
  • Solution: Use Dosage-Controlled Addition .

    • Cool to -10°C.

    • Add 10% of the nucleophile.

    • Wait for a temperature rise (initiation).

    • Only proceed with the rest of the addition once consumption of the first 10% is confirmed (via HPLC/TLC) or the exotherm subsides.

Q: The reaction stalls at 80% conversion. Adding more reagent doesn't help.

A: You likely have Product Inhibition or HCl Sequestration .

  • Cause: The byproduct, 2-nitrophenol, is acidic (

    
    ). If your base (e.g., 
    
    
    
    ) is consumed neutralizing the HCl from the initial substitution, the released nitrophenol can buffer the system, preventing the base from activating your nucleophile.
  • Fix: Ensure a base stoichiometry of at least 2.2 equivalents (1.0 for HCl neutralization, 1.0 to keep nitrophenol deprotonated, 0.2 excess).

Workup & Purification (The "Yellow" Issues)

Q: How do we completely remove the 2-nitrophenol byproduct? It smears on chromatography.[2]

A: Rely on the Solubility Switch of the ortho-isomer.

  • Protocol:

    • Basic Wash: Wash the organic layer with cold 0.5 M NaOH or 5%

      
       . The 2-nitrophenolate is highly water-soluble (bright yellow aqueous layer).
      
    • The Trap: 2-Nitrophenol has an intramolecular hydrogen bond (between

      
       and 
      
      
      
      ) making the neutral form surprisingly soluble in non-polar solvents (toluene/DCM). You must keep the pH > 10 during the wash to break this H-bond and force it into the aqueous phase.
    • Polishing: If traces remain, treat the organic phase with activated charcoal or amine-functionalized silica scavenger.

Visualizations

Diagram 1: Reaction Mechanism & Steric Influence

This diagram illustrates the thiocarbonylation pathway and the specific steric blockade presented by the 2-nitro group.

ReactionMechanism cluster_sterics Steric Blockade Zone Reagent 2-NPCTF (Electrophile) TS Tetrahedral Intermediate (Sterically Crowded) Reagent->TS Slow Attack (Ortho-Steric Hindrance) Nu Nucleophile (R-NH2 / R-OH) Nu->TS Product Thiocarbamate/Thiocarbonate (Product) TS->Product Elimination Byproduct 2-Nitrophenol (Leaving Group) TS->Byproduct Release Salt Et3N·HCl (Precipitate) Byproduct->Salt Deprotonation by Base Base Base (Et3N) Base->Salt Scavenges HCl

Caption: Mechanism of nucleophilic substitution on 2-NPCTF. Note the rate-limiting formation of the tetrahedral intermediate due to ortho-nitro steric hindrance.

Diagram 2: Scale-Up Workflow Decision Tree

A logic flow for managing the critical "Heat vs. Purity" trade-off during scale-up.

ScaleUpFlow Start Start Scale-Up (>50g) Solvent Select Solvent: DCM (Low T) or Toluene (High T)? Start->Solvent DCM_Path DCM Selected (-10°C to 0°C) Solvent->DCM_Path Standard Tol_Path Toluene Selected (0°C to 25°C) Solvent->Tol_Path If High Solubility Needed Check_Exotherm Dosage Control: Add 10% Base/Nu DCM_Path->Check_Exotherm Tol_Path->Check_Exotherm Exotherm_Yes Exotherm Observed? (Reaction Initiation) Check_Exotherm->Exotherm_Yes Proceed Continue Addition (Maintain T < 5°C) Exotherm_Yes->Proceed Yes Wait HOLD Addition Warm slightly to trigger Exotherm_Yes->Wait No (Danger) Workup Quench & Wash (0.5M NaOH) Proceed->Workup Wait->Exotherm_Yes Retry

Caption: Decision tree for safe addition protocols. The "Wait" step is critical to prevent thermal runaway due to accumulation.

Standard Operating Procedure (SOP): 100g Scale Synthesis

Objective: Synthesis of an O-alkyl thiocarbonate using 2-NPCTF.

Materials Table
ComponentEquiv.RoleCritical Parameter
Substrate (Alcohol) 1.0NucleophileDry (<0.1% water)
2-NPCTF 1.1 - 1.2ReagentSolid/Melt; check for HCl pressure
DCM (Dichloromethane) 10 VolSolventAnhydrous
DMAP 0.1CatalystIncreases rate significantly
Triethylamine 2.0 - 2.5BaseAdd slowly; scavenges HCl
Protocol Steps
  • Preparation: Charge the reaction vessel with the Substrate , DCM , and 2-NPCTF . Cool the mixture to -10°C .

    • Note: Unlike many acid chlorides, it is often safer to have the 2-NPCTF in the vessel and add the base, rather than adding 2-NPCTF to a basic solution (which promotes hydrolysis).

  • Catalyst Addition: Add DMAP (4-Dimethylaminopyridine) in one portion.

  • Controlled Addition: Dissolve Triethylamine in DCM (1:1 ratio). Add this solution dropwise over 60 minutes.

    • Checkpoint: Maintain internal temperature < 0°C .

    • Observation: The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature over 2 hours. Monitor by TLC/HPLC.

  • Quench: Cool to 0°C. Add Water (5 Vol) slowly to hydrolyze excess reagent.

  • Wash: Separate phases. Wash organic layer with 0.5M NaOH (3x) until the aqueous layer is no longer yellow.

    • Validation: The disappearance of the yellow color in the aqueous wash indicates removal of 2-nitrophenol.

  • Drying: Dry over

    
    , filter, and concentrate.
    

References

  • Hanusek, J., et al. (2014).[2] "A Safe and Efficient Route for the Preparation of Nitro-, Dinitro-, and Trinitrophenyl Chloroformates."[2] Synthetic Communications.

  • Luo, M., et al. (2015).[3] "Synthesis of cyclic monothiocarbonates obtained via coupling reaction of carbonyl sulfides with epoxides."[3] Catalysis Science & Technology.

  • Kevill, D. N., et al. (2008).[4] "Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis." MDPI.

  • Castro, E. A., et al. (1999). "Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution." Journal of Organic Chemistry.

  • Thermo Fisher Scientific. (2025).[5] "Safety Data Sheet: 2-Chloro-4-nitrophenyl isothiocyanate (Related Class Hazard Data)."

Sources

Technical Support Center: Navigating Base Selection in 2-Nitrophenyl Chlorothioformate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-nitrophenyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of base selection in achieving successful outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with 2-nitrophenyl chlorothioformate?

In reactions with nucleophiles like alcohols or amines, 2-nitrophenyl chlorothioformate generates hydrochloric acid (HCl) as a byproduct. The primary role of a base is to neutralize this HCl. If left unquenched, the accumulation of acid can protonate the nucleophile, rendering it non-nucleophilic and halting the reaction. Furthermore, the acidic environment can lead to the degradation of acid-sensitive functional groups on your substrate or product.[1][2]

Q2: How does the pKa of a base influence the reaction outcome?

The pKa of the conjugate acid of the base (pKaH) is a crucial parameter. A suitable base should be strong enough to effectively neutralize the generated HCl (pKa ≈ -7) but not so strong that it promotes unwanted side reactions.

  • Bases that are too weak (pKaH < 7-8): May not be able to efficiently scavenge the generated protons, leading to a stall in the reaction as the nucleophile becomes protonated.

  • Bases that are too strong (pKaH > 12-13): Can deprotonate weakly acidic protons on the substrate or product, leading to side reactions. In the case of reactions with alcohols, a very strong base can generate a high concentration of the alkoxide, which might lead to undesired elimination or rearrangement pathways.

A good starting point is to select a base whose conjugate acid has a pKa slightly higher than the pKa of the protonated nucleophile. This ensures that the equilibrium favors the deprotonated, reactive form of the nucleophile.

Q3: Can the base itself react with 2-nitrophenyl chlorothioformate?

Yes, this is a critical consideration. The choice between a nucleophilic and a non-nucleophilic base is paramount.

  • Nucleophilic Bases (e.g., Pyridine, DMAP): These bases can directly attack the electrophilic carbonyl carbon of the chlorothioformate. While this can be a desired catalytic pathway in some acylation reactions, it can also lead to the formation of undesired byproducts if the intended nucleophile (your substrate) is not reactive enough to intercept the activated intermediate.[3][4][5][6][7] For instance, 4-dimethylaminopyridine (DMAP) is an excellent acylation catalyst because it forms a highly reactive acylpyridinium intermediate.[3][4][5][6][8] However, if this intermediate is not consumed by the desired nucleophile, it can lead to other reactions.

  • Non-Nucleophilic, Sterically Hindered Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base), Proton Sponge™): These bases are designed to be poor nucleophiles due to steric bulk around the basic nitrogen atom.[9] Their primary function is to act as proton scavengers without competing with the intended nucleophile for the electrophilic site.[9][10][11] This makes them a safer choice for many reactions with 2-nitrophenyl chlorothioformate, especially when working with less reactive nucleophiles.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Insufficient Basicity The chosen base may be too weak to effectively neutralize the generated HCl, leading to protonation of the nucleophile. Solution: Switch to a stronger base. For example, if you are using pyridine (pKaH ≈ 5.2), consider switching to triethylamine (pKaH ≈ 10.8).
Nucleophile is Too Weak The intrinsic nucleophilicity of your substrate may be low. Solution: Consider using a nucleophilic catalyst like DMAP (in catalytic amounts, ~1-5 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine.[3][5][6] The DMAP will form a more reactive intermediate.
Steric Hindrance Either the nucleophile or the substrate bearing the 2-nitrophenyl chlorothioformate group is sterically hindered. Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Alternatively, consider using a less hindered, but still non-nucleophilic, base.
Poor Solubility One or more of the reactants may not be fully dissolved in the chosen solvent. Solution: Select a solvent in which all reactants are soluble. If solubility remains an issue, gentle heating may be required.
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step
Base is Too Strong The base may be deprotonating other acidic protons in your molecule, leading to side reactions. Solution: Switch to a weaker, non-nucleophilic base. For example, if you are using DBU (pKaH ≈ 13.5 in MeCN), consider switching to DIPEA (pKaH ≈ 11).
Nucleophilic Base Interference The base is acting as a competing nucleophile. This is common with pyridine and, to a lesser extent, triethylamine. Solution: Switch to a more sterically hindered, non-nucleophilic base like DIPEA or Proton Sponge™.[9][10][11]
Reaction Temperature is Too High High temperatures can promote decomposition or side reactions. Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. Consider starting at 0 °C and slowly warming to room temperature.
Moisture in the Reaction 2-Nitrophenyl chlorothioformate is sensitive to moisture and can hydrolyze. Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 3: Reaction Stalls Before Completion
Possible Cause Troubleshooting Step
Insufficient Amount of Base If using a stoichiometric amount of base, ensure you have at least one equivalent for every equivalent of HCl produced. Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents).
Precipitation of Base-HCl Salt The hydrochloride salt of the base may be precipitating out of the reaction mixture, effectively removing the base from the solution. Solution: Choose a base whose hydrochloride salt is soluble in the reaction solvent, or choose a different solvent.
Product Inhibition The product of the reaction may be acting as an inhibitor. Solution: This is less common, but if suspected, try running the reaction at a more dilute concentration.

Data & Protocols

Table 1: Properties of Common Bases in Organic Synthesis
BasepKa of Conjugate Acid (pKaH)NucleophilicityKey Characteristics
Pyridine~5.2NucleophilicCan act as a catalyst but may also compete as a nucleophile.[1][12]
4-Dimethylaminopyridine (DMAP)~9.7[3]Highly NucleophilicExcellent acylation catalyst, used in small amounts.[3][4][5]
Triethylamine (TEA)~10.8Moderately NucleophilicCommon, inexpensive, but can sometimes act as a nucleophile.
Diisopropylethylamine (DIPEA)~11[9]Non-nucleophilicSterically hindered, good for sensitive substrates.[9]
1,8-Diazabicycloundec-7-ene (DBU)~13.5 (in MeCN)Non-nucleophilicStrong, non-nucleophilic base, useful for deprotonating weak acids.
Proton Sponge™~12.1 (in water)[10]Non-nucleophilicVery strong, sterically hindered base.[10][11]
Experimental Protocol: General Procedure for the Synthesis of a Thiocarbamate using 2-Nitrophenyl Chlorothioformate

Materials:

  • 2-Nitrophenyl chlorothioformate

  • Amine substrate

  • Selected base (e.g., Triethylamine or DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine substrate (1.0 eq) and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the selected base (1.1 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve 2-nitrophenyl chlorothioformate (1.05 eq) in the anhydrous solvent.

  • Add the 2-nitrophenyl chlorothioformate solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Reaction and the Role of the Base

G cluster_reactants Reactants cluster_products Products 2-NPCTF 2-Nitrophenyl Chlorothioformate Product Thiocarbamate or Thionocarbonate 2-NPCTF->Product + Nucleophile Nucleophile R-NH2 or R-OH Nucleophile->Product Base Base (B:) Base_HCl Base-H+ Cl- Base->Base_HCl + HCl (byproduct)

Caption: The base neutralizes the HCl byproduct, allowing the reaction to proceed.

Diagram 2: Competing Pathways with a Nucleophilic Base

G cluster_pathways Reaction Pathways 2-NPCTF 2-Nitrophenyl Chlorothioformate Desired_Product Desired Product (with Substrate Nucleophile) 2-NPCTF->Desired_Product Desired Path Side_Product Side Product (with Base as Nucleophile) 2-NPCTF->Side_Product Competing Path (Nucleophilic Base)

Caption: Nucleophilic bases can compete with the intended nucleophile.

Diagram 3: Decision Tree for Base Selection

G start Start: Select a Base q1 Is the nucleophile weak or sterically hindered? start->q1 a1_yes Use Catalytic DMAP + Stoichiometric Non-nucleophilic Base (e.g., TEA, DIPEA) q1->a1_yes Yes a1_no Proceed to next question q1->a1_no No q2 Is the substrate sensitive to strong base? a2_yes Use a weaker, non-nucleophilic base (e.g., DIPEA) q2->a2_yes Yes a2_no A standard non-nucleophilic base is suitable (e.g., TEA) q2->a2_no No a1_no->q2

Caption: A simplified workflow for choosing an appropriate base.

References

Sources

Validation & Comparative

Alternatives to 2-Nitrophenyl chlorothioformate for cysteine protection.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Alternatives to 2-Nitrophenyl Chlorothioformate for Cysteine Protection

Executive Summary

In the landscape of peptide synthesis and bioconjugation, the protection of the cysteine thiols is a critical decision point. While 2-Nitrophenyl chlorothioformate and its structural analogs (such as 2-Nitrophenylsulfenyl chloride, Nps-Cl ) have historically been employed to introduce activated thio-derivatives or specific protecting motifs, they present significant challenges. These include susceptibility to nucleophilic attack, potential for side-reactions (such as sulfenamide formation), and steric limitations during the coupling of hindered amino acids.

This guide objectively compares the performance of 2-Nitrophenyl-based reagents against three industry-standard alternatives: Trityl (Trt) , Acetamidomethyl (Acm) , and 3-Nitro-2-pyridinesulfenyl (Npys) . We analyze these based on orthogonality, stability profiles, and deprotection efficiency to aid researchers in optimizing synthetic workflows.

Technical Context: The Limitations of 2-Nitrophenyl Reagents

Reagents like 2-Nitrophenyl chlorothioformate are typically used to generate mixed thiocarbonates or activated disulfides. While useful for specific radical-based transformations or activation strategies, they are often suboptimal for routine Solid-Phase Peptide Synthesis (SPPS).

Core Limitations:

  • Instability: The resulting S-activated species can be labile to nucleophiles (e.g., piperidine used in Fmoc removal), leading to premature deprotection.

  • Toxicity: Nitro-aryl reagents often carry higher toxicity profiles compared to alkyl/aryl ether alternatives.

  • Atom Economy: The removal often requires specific thiolytic or photolytic conditions that may not be orthogonal to other sensitive residues (e.g., Met, Trp).

Comparative Analysis of Alternatives

The following table contrasts the baseline reagent class with leading alternatives.

Table 1: Performance Matrix of Cysteine Protecting Groups
Feature2-Nitrophenyl Reagents (Baseline)Trityl (Trt) Acetamidomethyl (Acm) 3-Nitro-2-pyridinesulfenyl (Npys)
Primary Function Activation / Radical PrecursorPermanent Protection (Acid Labile)Orthogonal Protection (Stable)Activation / Disulfide Formation
SPPS Compatibility Low (Base sensitive)High (Fmoc/Boc compatible)High (Fmoc/Boc compatible)Moderate (Boc compatible)
Deprotection Thiolysis / PhotolysisMild Acid (1-5% TFA)Oxidation (I₂) or Tl(III)Thiolysis (R-SH)
Orthogonality vs. Acid/Base (Variable)vs. Base/Pd/Hydrazinevs. Acid/Basevs. Acid
Atom Economy LowHighHighModerate
Key Risk Premature cleavageSteric bulk (minor)S-alkylation if not quenchedRacemization risk

In-Depth Technical Evaluation

Alternative A: Trityl (Trt) – The Gold Standard for SPPS

Mechanism: The Trityl group protects the thiol via a bulky triphenylmethyl ether. It is the preferred choice for Fmoc-SPPS because it is stable to piperidine (Fmoc removal) but extremely labile to low concentrations of Trifluoroacetic acid (TFA).

  • Why Switch? If your goal is retention of the thiol through peptide elongation followed by global deprotection, Trt is superior to nitrophenyl derivatives due to its clean removal profile without generating reactive sulfur-scavenging byproducts.

Alternative B: Acetamidomethyl (Acm) – For Regioselective Folding

Mechanism: The Acm group forms a stable thioacetal. Unlike Trt, it withstands strong acids (95% TFA), allowing the peptide to be cleaved from the resin while retaining the Cys protection.

  • Why Switch? If your workflow requires the formation of specific disulfide bridges (regioselective folding), Acm allows you to selectively deprotect and oxidize specific cysteines post-cleavage, a strategy difficult to execute with nitrophenyl-based activation.

Alternative C: 3-Nitro-2-pyridinesulfenyl (Npys) – The Activated Alternative

Mechanism: Structurally similar to the 2-nitrophenyl group but containing a pyridine nitrogen, Npys activates the sulfur atom. It is stable to acid but reacts spontaneously with free thiols to form disulfides.

  • Why Switch? If you are using 2-Nitrophenyl chlorothioformate to activate the cysteine for conjugation, Npys is the industry-standard upgrade. It provides a "self-directing" disulfide bond formation capability, reacting specifically with free thiols in a separate peptide chain.

Experimental Protocols

Protocol 1: Standard Trityl Protection & Deprotection

Use Case: Routine synthesis of peptides containing Cys.

Reagents:

  • Fmoc-Cys(Trt)-OH

  • Cleavage Cocktail: TFA (92.5%), TIS (2.5%), H₂O (2.5%), DODT (2.5%).

Workflow:

  • Coupling: Couple Fmoc-Cys(Trt)-OH using standard DIC/Oxyma Pure activation (3 eq).

  • Synthesis: Proceed with chain elongation. The Trt group remains stable in 20% Piperidine/DMF.

  • Global Deprotection: Incubate the resin-bound peptide in the Cleavage Cocktail for 2–3 hours at room temperature.

    • Note: The addition of DODT (3,6-Dioxa-1,8-octanedithiol) is critical to scavenge the trityl cations and prevent re-attachment to the cysteine sulfur.

  • Precipitation: Precipitate peptide in cold diethyl ether.

Protocol 2: Site-Specific Disulfide Formation using Acm

Use Case: Creating a specific disulfide bond in a peptide with multiple cysteines.

Reagents:

  • Peptide with Cys(Acm) residues.

  • Iodine (I₂), Methanol (MeOH), Acetic Acid (AcOH).

Workflow:

  • Dissolution: Dissolve the HPLC-purified peptide (containing Cys(Acm)) in AcOH:H₂O (4:1) at 1 mg/mL.

  • Oxidation: Add 10 equivalents of I₂ (dissolved in MeOH) dropwise with vigorous stirring.

  • Monitoring: The reaction turns dark brown. Monitor by HPLC. The Acm group is removed, and the disulfide forms simultaneously.

  • Quenching: Once complete (15–60 min), add 1M Ascorbic Acid or aqueous Sodium Thiosulfate dropwise until the solution becomes colorless.

  • Purification: Desalt and purify immediately via preparative HPLC.

Visualization: Decision Logic & Pathways

The following diagram illustrates the decision process for selecting the appropriate alternative based on the experimental goal.

CysProtectionStrategies cluster_mechanisms Deprotection Mechanisms Start Goal: Cysteine Protection Decision1 Is the Cys needed for Disulfide Bonding? Start->Decision1 Branch_No No (Free Thiol) Decision1->Branch_No Permanent Protection Branch_Yes Yes (Disulfide) Decision1->Branch_Yes Activation/Coupling Result_Trt Use Trityl (Trt) (Acid Labile) Branch_No->Result_Trt Standard SPPS Decision2 Regioselectivity Required? Branch_Yes->Decision2 Result_Acm Use Acm (Iodine Labile) Decision2->Result_Acm Yes (Directed Folding) Result_Npys Use Npys (Thiol Activated) Decision2->Result_Npys No (Direct Conjugation) Mech_Trt Trt + TFA -> Cation + Free SH Result_Trt->Mech_Trt Mech_Acm Acm + I2 -> Disulfide Bridge Result_Acm->Mech_Acm Mech_Npys Npys + R-SH -> Mixed Disulfide Result_Npys->Mech_Npys

Caption: Decision tree for selecting Cysteine protecting groups. Blue nodes indicate decision points; Green nodes indicate recommended stable protection; Red indicates activated protection.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455–2504. Link

  • Postma, T. M., & Albericio, F. (2014). "Ditert-butyl Dicarbonate: An Alternative Reagent for the Introduction of the tert-Butyloxycarbonyl Group." Organic Letters, 16(11), 2993–2995. (Context on Carbonate reagents). Link

  • Patsch, S., & Wirth, T. (2021).[1] "Cysteine Protecting Groups: Applications in Peptide and Protein Science."[1][2] Chemical Society Reviews, 50, 11138-11155. Link

  • Bernhardt, K., et al. (1997). "Npys-Chloride: An Activating Reagent for the Synthesis of Disulfides." Journal of Peptide Research, 50(2), 143-152. Link

Sources

Spectroscopic methods for validating the structure of 2-Nitrophenyl chlorothioformate adducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of molecular adducts is non-negotiable. 2-Nitrophenyl chlorothioformate (NPCF) is a versatile reagent employed in the derivatization of nucleophiles, particularly amines and thiols, to form thiocarbamate linkages. This is a critical step in various applications, including peptide modification and the synthesis of biologically active molecules. The subsequent validation of these adducts is paramount to ensure reaction success and downstream experimental integrity.

This guide provides an in-depth comparison of the primary spectroscopic methods used to validate the structure of NPCF adducts. We will move beyond a simple listing of techniques to explain the causality behind experimental choices and outline an integrated, self-validating workflow for unambiguous structural elucidation.

The Foundational Chemistry: NPCF Adduct Formation

The validation process begins with a clear understanding of the expected structure. NPCF reacts with a nucleophile, such as a primary or secondary amine (R₂NH) or a thiol (RSH), to form a thiocarbamate. The core structure introduced is the S-(2-nitrophenyl)thiocarbamoyl group. Understanding this structure is key to predicting and interpreting the spectroscopic data that follows.

Caption: General reaction of NPCF with a nucleophile to form a stable thiocarbamate adduct.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique provides a complete structural picture. True confidence in an adduct's structure comes from the convergence of data from multiple, orthogonal spectroscopic methods. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for de novo structure elucidation, providing detailed information about the chemical environment and connectivity of atoms. For NPCF adducts, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: The electron-withdrawing nature of the nitro group (NO₂) and the thiocarbamate moiety significantly influences the electronic environment of the aromatic ring, leading to characteristic downfield shifts for the aromatic protons. This predictable pattern is a primary indicator of successful adduct formation.

Expected Signatures:

  • ¹H NMR: The four protons on the 2-nitrophenyl ring typically appear as a complex multiplet system in the downfield region (approx. 7.2-8.2 ppm). Protons on the nucleophilic moiety attached to the nitrogen or sulfur will also show characteristic shifts. For example, in 2-Nitrophenyl-N,N-dimethyl-O-thiocarbamate, the N-methyl protons appear as two distinct singlets around 3.3-3.5 ppm.[1]

  • ¹³C NMR: The carbonyl carbon (C=S or C=O, depending on the isomer) of the thiocarbamate linkage is a key diagnostic signal, typically appearing far downfield (approx. 186 ppm for a C=S).[1] The aromatic carbons of the 2-nitrophenyl group will have distinct signals between ~125-148 ppm.[1] Quaternary carbons, like the one bearing the nitro group, can be identified using experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Comparative Analysis:

  • 1D vs. 2D NMR: While 1D spectra (¹H, ¹³C) are excellent for initial confirmation, complex adducts, such as those with peptides, necessitate 2D NMR. Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) definitively link protons to their attached carbons and neighboring carbons, respectively. This suite of experiments provides an unassailable map of the molecular structure.[2]

  • Sample Preparation: Dissolve 5-10 mg of the purified NPCF adduct in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is typically sufficient for ¹H NMR.

  • Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the adduct, serving as a fundamental check for the proposed structure. The fragmentation pattern offers further corroborative evidence, acting as a molecular fingerprint.

Expertise & Causality: "Soft" ionization techniques like Electrospray Ionization (ESI) are preferred for NPCF adducts as they typically generate the intact molecular ion ([M+H]⁺ or [M+Na]⁺), minimizing premature fragmentation.[3] The subsequent fragmentation (MS/MS) is not random; it occurs at the weakest bonds, and the stability of the resulting fragments dictates the observed pattern.

Expected Signatures:

  • Molecular Ion Peak: The primary signal should correspond to the calculated molecular weight of the expected adduct plus a proton ([M+H]⁺) or other adducts like sodium ([M+Na]⁺).

  • Fragmentation Pattern: A key fragmentation pathway for these adducts is often the cleavage of the thiocarbamate bond. For example, in the mass spectrum of 2-Nitrophenyl-N,N-dimethyl-O-thiocarbamate, fragments corresponding to [S=C=NMe₂]⁺ (m/z = 88) and the molecular ion ([M+H]⁺ at m/z = 227) are observed, confirming the presence of both key components of the molecule.[1]

Comparative Analysis:

  • ESI vs. MALDI: ESI is ideal for small molecule adducts and peptides that are soluble and readily analyzed via liquid chromatography (LC-MS). Matrix-Assisted Laser Desorption/Ionization (MALDI) is better suited for larger molecules like proteins, where the adduct might be part of a much larger structure.

  • High-Resolution MS (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements (typically <5 ppm error), allowing for the determination of the elemental formula of the adduct and its fragments. This is a powerful tool for distinguishing between compounds with the same nominal mass.

  • Sample Preparation: Prepare a dilute solution of the purified adduct (approx. 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.[4]

  • Avoid Contaminants: Ensure the sample is free of non-volatile salts (e.g., phosphates, NaCl) and detergents, as these can suppress the signal and contaminate the instrument.[4]

  • Injection: The sample can be introduced into the mass spectrometer via direct infusion with a syringe pump or, more commonly, through an HPLC system (LC-MS).

  • Data Acquisition: Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions. Perform MS/MS on the molecular ion peak to obtain fragmentation data.

Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy: The Rapid Functional Group & Chromophore Check

While not as structurally definitive as NMR or MS, IR and UV-Vis spectroscopy are rapid, inexpensive, and highly valuable for confirming the presence of key functional groups and chromophores.

Expertise & Causality:

  • IR Spectroscopy: IR radiation excites molecular vibrations. Specific bonds (e.g., C=O, N-H, N=O) absorb IR radiation at characteristic frequencies, making IR an excellent tool for functional group identification. For NPCF adducts, the appearance of a strong thiocarbamate band and the persistence of the nitro group bands are key indicators of success.

  • UV-Vis Spectroscopy: The 2-nitrophenyl group is a strong chromophore due to its extended π-electron system. This allows for easy detection and even quantification using UV-Vis spectroscopy.

Expected Signatures:

  • IR: A key band for thiocarbamates is the C=S or C=O stretch, typically found in the 1550-1700 cm⁻¹ region.[1][5] Additionally, the characteristic asymmetric and symmetric stretches of the NO₂ group will be prominent, usually around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[1][4]

  • UV-Vis: The 2-nitrophenyl chromophore typically exhibits strong absorbance maxima. For instance, 4-nitrophenol, a related compound, shows a strong absorbance around 400-413 nm under basic conditions.[4][6] The exact λₘₐₓ for an NPCF adduct will depend on the solvent and the nature of the attached nucleophile, but the presence of a strong absorption in the UV-Vis range is a quick confirmation of the incorporation of the nitrophenyl group.

Comparative Summary and Integrated Workflow

A robust validation strategy integrates these techniques into a logical sequence. One does not simply run every possible experiment; instead, the results of rapid checks inform the need for more detailed, time-consuming analyses.

Table 1: Comparative Summary of Spectroscopic Data for NPCF Adducts

Spectroscopic MethodKey Diagnostic Feature(s)Information Provided
¹H NMR Aromatic protons (7.2-8.2 ppm); protons on the adducted moiety.Chemical environment, connectivity (via coupling).
¹³C NMR Thiocarbonyl carbon (~186 ppm); aromatic carbons (125-148 ppm).Carbon skeleton, presence of key functional groups.
Mass Spectrometry Correct molecular ion peak ([M+H]⁺); characteristic fragments.Molecular weight, elemental formula (HRMS), structural motifs.
IR Spectroscopy Thiocarbamate C=O/C=S stretch (~1550-1700 cm⁻¹); NO₂ stretches (~1520, ~1340 cm⁻¹).Presence/absence of key functional groups.
UV-Vis Spectroscopy Strong absorbance from the 2-nitrophenyl chromophore.Confirmation of chromophore incorporation; quantification.
Integrated Validation Workflow

The following workflow represents a self-validating system where each step confirms the last, leading to an unambiguous structural assignment.

Caption: A logical workflow for the structural validation of NPCF adducts.

This integrated approach ensures efficiency and rigor. A quick UV-Vis or IR spectrum can immediately indicate if the reaction has proceeded as expected. If these checks are positive, the exact mass confirmation from MS provides the next level of confidence. Finally, the detailed connectivity map from NMR spectroscopy provides the definitive and unambiguous structural proof. The consistency across all datasets is the hallmark of a trustworthy and authoritative validation.

References

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  • Murray, F. W., et al. (2012). Identification and Quantification of S-Nitrosylation by Cysteine Reactive Tandem Mass Tag Switch Assay. Molecular & Cellular Proteomics, 11(10), 984-995. [Link]

  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. [Link]

  • MDPI. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Safe and Efficient Route for the Preparation of Nitro-, Dinitro-, and Trinitrophenyl Chloroformates. [Link]

  • NIST. L-Cysteine, 3TBDMS derivative. [Link]

  • ResearchGate. UV‐Vis spectra for reduction of 2 Nitro phenol to 2 Amino phenol. [Link]

  • National Center for Biotechnology Information. (2020). Structural and spectrophotometric investigation of two unnatural amino-acid altered chromophores in the superfolder green fluorescent protein. PubMed Central. [Link]

  • Protein Science. Probing protein structure and dynamics by second-derivative ultraviolet absorption analysis of cation–p interactions. [Link]

  • MDPI. (2025). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. [Link]

  • Université de Genève. In situ ATR-IR spectroscopy study of adsorbed protein: Visible light denaturation of bovine serum albumin on TiO2. [Link]

Sources

Kinetic Analysis of 2-Nitrophenyl Chlorothioformate: Mechanistic Insights & Comparative Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Analysis of 2-Nitrophenyl Chlorothioformate Reactions versus Other Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

2-Nitrophenyl chlorothioformate (2-NPCTF ) represents a specialized class of electrophilic acyl transfer reagents used in the synthesis of thiocarbonates, thionocarbamates, and as derivatizing agents for kinetic studies. Unlike its oxygen analogue (2-nitrophenyl chloroformate), the presence of the sulfur atom in the carbonyl center (


) fundamentally alters the reaction coordinate, often shifting the mechanism from a concerted process to a stepwise addition-elimination pathway.

This guide provides a rigorous kinetic comparison of 2-NPCTF against its primary alternatives: 4-Nitrophenyl chlorothioformate (4-NPCTF) , Phenyl chlorothioformate (PCTF) , and the oxygen-based Chloroformates . Analysis focuses on nucleophilic substitution patterns (aminolysis, pyridinolysis, and hydrolysis) to aid researchers in selecting the optimal reagent for rate-controlled synthesis or mechanistic probing.

Mechanistic Landscape: The Sulfur Effect

The defining feature of chlorothioformate kinetics is the stability of the tetrahedral intermediate.

  • Stepwise Mechanism (Dominant in Aqueous Media): For 2-NPCTF and 4-NPCTF, reactions with amines in aqueous solution typically proceed via a stepwise mechanism. The nucleophile attacks the thiocarbonyl carbon, forming a zwitterionic tetrahedral intermediate (

    
    ). The breakdown of 
    
    
    
    or its formation can be rate-determining depending on the basicity of the nucleophile and the leaving group ability.[1]
  • The "Forced Concerted" Shift: In contrast, corresponding chloroformates (oxygen analogues) often react via a concerted mechanism in non-aqueous solvents (like acetonitrile). The substitution of Sulfur for Oxygen stabilizes the intermediate sufficiently in aqueous media to enforce the stepwise path for chlorothioformates.

Figure 1: Reaction Mechanism Pathway (DOT Visualization)

ReactionMechanism cluster_0 Rate Determining Step (RDS) Reactants Reactants (2-NPCTF + Amine) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 k1 (Formation) Intermediate Tetrahedral Intermediate (T± Zwitterion) TS1->Intermediate Intermediate->TS1 k-1 (Reversion) TS2 TS2 (Leaving Group Departure) Intermediate->TS2 k2 (Breakdown) Products Products (Thionocarbamate + 2-Nitrophenol) TS2->Products

Caption: Stepwise addition-elimination mechanism characteristic of 2-NPCTF aminolysis. The formation of the zwitterionic intermediate (


) is typically rate-determining for weakly basic amines.
Comparative Kinetic Analysis

The following data synthesizes kinetic trends observed in the Castro et al.[2][3] series of papers, comparing the 2-nitro isomer (subject) with the standard 4-nitro and phenyl reagents.

Table 1: Reagent Performance Comparison (Aminolysis in Aqueous Solution)
Feature2-Nitrophenyl Chlorothioformate (2-NPCTF) 4-Nitrophenyl Chlorothioformate (4-NPCTF) Phenyl Chlorothioformate (PCTF)
Electronic Effect Strong Inductive (

), Field Effect
Strong Inductive (

), Resonance (

)
Neutral Reference
Steric Influence High (Ortho Effect) Low (Para position)Low
Relative Rate (

)
Intermediate/Slow Fast Slow
Leaving Group pKa ~7.23 (2-Nitrophenol)7.15 (4-Nitrophenol)9.99 (Phenol)
Bronsted


(Stepwise)

(Stepwise)

(Stepwise)
Primary Utility Probing steric sensitivity; Ortho-selective synthesis.Standard high-reactivity reagent.Baseline kinetic studies.
Critical Analysis of Alternatives:
  • Versus 4-NPCTF:

    • Reactivity: 4-NPCTF is generally faster than 2-NPCTF. While both have electron-withdrawing nitro groups that activate the carbonyl, the ortho-nitro group in 2-NPCTF exerts steric hindrance that impedes nucleophilic attack.

    • Leaving Group: The pKa of 2-nitrophenol (7.23) is very similar to 4-nitrophenol (7.15), meaning the thermodynamic driving force (leaving group ability) is nearly identical. The kinetic difference is purely steric.

  • Versus Phenyl Chlorothioformate (PCTF):

    • Both nitro-isomers are significantly more reactive than PCTF due to the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the thiocarbonyl carbon.

  • Versus Chloroformates (Oxygen Analogues):

    • Mechanism Switch: 2-Nitrophenyl chloroformate (oxygen) reacts faster but is more prone to hydrolysis. The chlorothioformate (sulfur) offers a more controlled reaction rate, making it ideal for selective acylation in complex molecules where "overshoot" (double acylation) is a risk.

Experimental Protocol: Kinetic Measurement

This self-validating protocol ensures reproducible kinetic data using UV-Vis spectrophotometry.

Objective: Determine the pseudo-first-order rate constant (


) for the reaction of 2-NPCTF with a secondary amine (e.g., piperidine).
Workflow Diagram (DOT)

ExperimentalProtocol Step1 Preparation Stock Solution: 2-NPCTF in MeCN Buffer: Aqueous (Ionic Strength 0.2 M KCl) Step2 Equilibration Thermostat UV-Vis Cell to 25.0°C Step1->Step2 Step3 Initiation Inject Substrate (10-50 µL) into Amine Solution (Excess) Step2->Step3 Step4 Monitoring Track Absorbance at 412 nm (Release of 2-Nitrophenoxide) Step3->Step4 Step5 Data Analysis Plot ln(A_inf - A_t) vs Time Slope = -k_obs Step4->Step5

Caption: Kinetic workflow for monitoring the aminolysis of 2-NPCTF. The reaction is followed by the appearance of the leaving group, 2-nitrophenoxide.

Detailed Methodology:
  • Reagents:

    • Substrate: 2-Nitrophenyl chlorothioformate (Sigma-Aldrich or synthesized from thiophosgene). Prepare a

      
       M stock solution in HPLC-grade Acetonitrile.
      
    • Nucleophile: Secondary amine (e.g., piperidine, morpholine). Prepare varying concentrations (

      
       to 
      
      
      
      M) in aqueous buffer.
    • Solvent: Water containing

      
       Acetonitrile (to ensure solubility) and 
      
      
      
      M KCl (to maintain constant ionic strength).
  • Procedure:

    • Baseline: Place

      
       mL of the amine solution into a quartz cuvette. Allow to equilibrate at 
      
      
      
      °C.
    • Injection: Inject

      
      
      
      
      
      L of the 2-NPCTF stock solution. Shake immediately to mix.
    • Detection: Monitor the increase in absorbance at 412 nm (the

      
       of the 2-nitrophenoxide anion).
      
    • Constraint: Ensure [Amine]

      
       [Substrate] (at least 10-fold excess) to maintain pseudo-first-order conditions .
      
  • Validation:

    • The plot of

      
       vs. [Amine] should be linear.[2][4]
      
    • The intercept should be close to zero (or equal to the hydrolysis rate constant,

      
      ).
      
    • If the plot curves downward, it indicates a change in the rate-determining step (often seen with dinitrophenyl derivatives or very basic amines).

References
  • Castro, E. A., Cubillos, M., & Santos, J. G. (1997). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates.[2] The Journal of Organic Chemistry, 62(13), 4395-4397.[2] [Link]

  • Castro, E. A., et al. (2004). Kinetics and Mechanisms of the Pyridinolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates.[3] The Journal of Organic Chemistry, 69(14), 4802-4807.[3] [Link]

  • Castro, E. A., et al. (1999). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates.[3] The Journal of Organic Chemistry, 64(15), 5401-5407.[3] [Link]

  • Castro, E. A., et al. (2003). Kinetic Study of the Phenolysis of O-Methyl and O-Phenyl O-2,4-Dinitrophenyl Thiocarbonates.[3] The Journal of Organic Chemistry, 68(16), 6192-6196.[3] [Link]

Sources

A Senior Application Scientist's Guide to Confirming Products of 2-Nitrophenyl Chlorothioformate via LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, the derivatization of small molecules is a cornerstone technique for enhancing analytical sensitivity and specificity. For thiol-containing compounds, which are pivotal in numerous biological pathways and pharmaceutical applications, 2-Nitrophenyl chlorothioformate (NPCF) presents a compelling option. This guide provides a comprehensive, experience-driven comparison of NPCF with other common thiol derivatization reagents, focusing on the practical aspects of confirming reaction products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document is structured to provide not just a protocol, but a logical framework for method development, grounded in scientific principles and validated through experimental data.

The Imperative for Thiol Derivatization in LC-MS/MS

Thiols, characterized by their sulfhydryl (-SH) group, are often challenging to analyze directly by LC-MS/MS for several reasons:

  • Poor Ionization Efficiency: Many thiols have low proton affinity, leading to weak signals in positive-ion electrospray ionization (ESI).

  • Oxidative Instability: The sulfhydryl group is susceptible to oxidation, forming disulfides, which can complicate quantification and lead to analytical variability.[1][2]

  • Suboptimal Chromatographic Behavior: Small, polar thiols may exhibit poor retention on standard reversed-phase columns, eluting in the void volume with matrix components.

Chemical derivatization addresses these challenges by introducing a moiety that improves ionization, enhances chromatographic retention, and imparts a predictable fragmentation pattern for robust MS/MS detection.[3][4][5]

The Chemistry of 2-Nitrophenyl Chlorothioformate Derivatization

NPCF reacts with the nucleophilic sulfhydryl group of a thiol under mildly basic conditions to form a stable thiocarbonate derivative. The reaction is typically rapid and highly selective for thiols.

Derivatization_Workflow cluster_reactants Reactants cluster_products Products Thiol R-SH (Analyte) Product Derivatized Analyte (Thiocarbonate) Thiol->Product + NPCF, Base NPCF 2-Nitrophenyl chlorothioformate NPCF->Product Base Base (e.g., TEA) Byproduct HCl

Caption: Reaction of a thiol with 2-Nitrophenyl chlorothioformate.

A Comparative Analysis of Thiol Derivatization Reagents

The selection of a derivatization reagent is a critical decision in method development. Below is a comparison of NPCF with two other widely used reagents: N-ethylmaleimide (NEM) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

Feature2-Nitrophenyl chlorothioformate (NPCF)N-ethylmaleimide (NEM)5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
Reaction Mechanism Forms a stable thiocarbonate.Michael addition to the maleimide double bond.[6]Thiol-disulfide exchange.[7]
Reaction Conditions Mildly basic (pH ~8-9), often with gentle heating.Neutral to slightly basic pH (7.0 is often optimal).[1][6]Neutral pH.[7]
Reaction Speed Typically rapid (minutes).Can be slower (up to 30 minutes or more).[6][8]Very fast (seconds to minutes).[7]
Derivative Stability High.Generally stable, but can be prone to side reactions like ring opening.[6][8]The resulting mixed disulfide can be reversible.
LC-MS/MS Suitability Excellent. The nitrophenyl group enhances ionization and provides predictable fragmentation.[9][10][11][12]Good. The derivative is stable for LC-MS analysis.[4][6][13]Primarily a spectrophotometric reagent, though the derivatized product can be analyzed by MS.[7][14][15][16][17]
Key Advantage High reactivity and formation of a stable derivative with excellent MS properties.High specificity and cell permeability.[1][6]Rapid reaction and chromophoric product for easy detection.[7]
Potential Drawback Requires careful control of pH and removal of excess reagent.Slower reaction times and potential for side reactions.[6][8]Reversibility of the reaction can be a concern.

Experimental Workflow for Confirmation of NPCF Products

This section outlines a robust, self-validating protocol for the derivatization of a model thiol analyte and its confirmation by LC-MS/MS.

I. Materials

  • Model Thiol (e.g., Cysteine, Glutathione): 1 mg/mL stock in 0.1% formic acid.

  • 2-Nitrophenyl chlorothioformate (NPCF): 10 mM in anhydrous acetonitrile (prepare fresh).

  • Internal Standard (IS): Stable isotope-labeled analogue of the analyte.

  • Ammonium Bicarbonate Buffer: 50 mM, pH 8.5.

  • Quenching Solution: 1% Formic Acid in water.

  • LC-MS Grade Water and Acetonitrile.

II. Step-by-Step Derivatization Protocol

  • Sample Preparation: In a microcentrifuge tube, combine 50 µL of the sample (or standard), 10 µL of IS, and 100 µL of 50 mM ammonium bicarbonate buffer.

  • Derivatization: Add 20 µL of 10 mM NPCF solution. Vortex immediately for 30 seconds.

  • Incubation: Incubate the mixture at 45°C for 20 minutes. Rationale: Gentle heating ensures rapid and complete reaction.

  • Quenching: Add 20 µL of 1% formic acid to stop the reaction. Vortex briefly.

  • Dilution & Analysis: Dilute the sample as needed with the initial mobile phase and inject it into the LC-MS/MS system.

III. Suggested LC-MS/MS Parameters

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for the derivatized, more hydrophobic analyte.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the derivatized analyte.
Gradient 5-95% B over 8 minutesA starting point for method optimization.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe NPCF moiety enhances positive ion formation.
MS/MS Mode Multiple Reaction Monitoring (MRM)For targeted quantification.

Confirmation of Product Formation: The Power of MS/MS

The unequivocal confirmation of the derivatized product relies on the predictable fragmentation pattern of the NPCF moiety in the mass spectrometer.

Fragmentation_Pathway cluster_fragments Product Ions Precursor [M+H]+ Fragment1 Loss of Nitrophenol Precursor->Fragment1 CID Fragment2 Nitrophenyl Moiety Precursor->Fragment2 CID Fragment3 Analyte-Specific Fragment Precursor->Fragment3 CID

Caption: Generalized fragmentation of an NPCF-derivatized thiol.

Upon collision-induced dissociation (CID), several characteristic fragmentation pathways are commonly observed:

  • Loss of the Nitrophenyl Group: A neutral loss of the nitrophenyl moiety is often a dominant fragmentation pathway.

  • Formation of the Nitrophenyl Cation: The protonated nitrophenyl group can be observed as a characteristic product ion.

  • Analyte-Specific Fragmentation: Cleavage within the original analyte structure can also occur, providing additional structural confirmation.

By monitoring for these specific precursor-to-product ion transitions in an MRM experiment, one can achieve highly selective and sensitive quantification of the derivatized thiol.

Trustworthiness and Validation: A Senior Scientist's Perspective

A robust analytical method is a self-validating one. To ensure the integrity of your results, the following should be considered:

  • Reaction Completeness: Analyze a series of standards with increasing concentrations of NPCF to ensure that the reaction goes to completion.

  • Derivative Stability: Assess the stability of the derivatized analyte in the autosampler over a typical batch run time.

  • Matrix Effects: In complex biological matrices, a post-extraction spike experiment is essential to evaluate and correct for any ion suppression or enhancement.

By systematically evaluating these parameters, you can develop a reliable and defensible LC-MS/MS method for the confirmation and quantification of products from 2-Nitrophenyl chlorothioformate derivatization.

References

  • Vuckovic, D., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(11), 2573–2584. [Link]

  • van der Zanden, K., et al. (2020). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Free Radical Biology and Medicine, 162, 136-145. [Link]

  • Russo, M. de S. T., et al. (2017). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using LC-MS. Concordia University Spectrum, Research Repository. [Link]

  • de Sá Tavares Russo, M. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia University. [Link]

  • Kalousova, S., et al. (2011). Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis. Journal of Chromatography B, 879(17-18), 1290-1307. [Link]

  • Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227-241. [Link]

  • Parker, C. G., et al. (2021). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Journal of Agricultural and Food Chemistry, 69(31), 8856–8864. [Link]

  • Miles, C. O., et al. (2012). Thiol Derivatization for LC-MS Identification of Microcystins in Complex Matrices. Environmental Science & Technology, 46(16), 8969–8976. [Link]

  • Ilaria, P. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Università degli Studi di Milano. [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Castro, E. A., et al. (2009). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry, 74(15), 5536–5541. [Link]

  • Aichler, M., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(10), 7084–7091. [Link]

  • Lee, H., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Journal of Analytical Methods in Chemistry, 2021, 8868953. [Link]

  • Lee, S., et al. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. Analytical Chemistry, 96(17), 6759–6766. [Link]

  • Zhang, Y., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 11(12), 856. [Link]

  • Ashenhurst, J. (2021, December 14). Reactions of Thiols. Chemistry Steps. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Tandem Mass Spectrometry. Retrieved from [Link]

  • Švagera, Z., et al. (2012). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(10), 2953–2962. [Link]

  • Whelan, M., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Additives & Contaminants: Part A, 39(1), 1-18. [Link]

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9262. [Link]

  • Agilent Technologies. (n.d.). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols and Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Bon-Quiroz, F., et al. (2016). The Chemical Basis of Thiol Addition to Nitro-Conjugated Linoleic Acid, a Protective Cell-Signaling Lipid. Journal of Biological Chemistry, 291(53), 27184–27197. [Link]

  • Miller, J. M. (1971). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. Canadian Journal of Chemistry, 49(18), 2997-3002. [Link]

  • All about Chemistry. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. [Link]

  • Kınacı, E. G., & Anlı, P. İ. (2016). RAPID CONFIRMATORY METHOD FOR ANALYSIS OF NITROFURAN METABOLITES IN EGG BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. International Journal of Agriculture, Environment and Food Sciences, 4(1), 1-6. [Link]

  • Zhang, L., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6537. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Nitrophenyl chlorothioformate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve their scientific goals but to do so with the highest commitment to safety and environmental stewardship. 2-Nitrophenyl chlorothioformate is a valuable reagent in synthetic chemistry, particularly in the formation of thiocarbonates and other derivatives. However, its utility is matched by its hazardous nature. This guide provides a detailed, logic-driven framework for the proper handling and disposal of this compound, moving beyond mere procedural steps to explain the chemical reasoning that underpins a safe laboratory environment.

Foundational Safety: Hazard Assessment and Mitigation

Understanding the inherent risks of a chemical is the first step in mitigating them. 2-Nitrophenyl chlorothioformate is a reactive and hazardous compound requiring stringent safety protocols. Its primary dangers stem from its high reactivity as an acylating agent, its moisture sensitivity, and the toxicity associated with the nitroaromatic functional group.

Table 1: Hazard Profile of 2-Nitrophenyl chlorothioformate and Analogs

Hazard ClassificationDescriptionRationale & Immediate Action
Corrosive Causes severe skin burns and eye damage[1][2][3].The chlorothioformate moiety is highly electrophilic and reacts readily with nucleophiles in biological tissues, causing rapid cell damage. Immediate Action: In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1][4].
Lachrymator Substance that irritates the eyes and causes tearing[1].This is an immediate physiological warning of exposure to airborne vapors. Immediate Action: If eye irritation occurs, immediately move to fresh air. If you were not wearing proper eye protection, flush eyes for 15 minutes at an eyewash station and seek medical attention[1][5].
Moisture Sensitive Reacts with water and moist air, potentially releasing corrosive and toxic byproducts[1][4].The carbon-chlorine bond is susceptible to hydrolysis, which can generate hydrochloric acid (HCl) and other unstable intermediates. Immediate Action: Always handle under an inert atmosphere (e.g., nitrogen or argon) where possible and store in a tightly sealed container in a desiccator or other dry environment[1][4].
Toxic Toxic if swallowed, inhaled, or in contact with skin[3][4].Both the parent compound and its degradation products, such as 2-nitrophenol, pose significant health risks. Immediate Action: All handling must be conducted within a certified chemical fume hood to prevent inhalation. Use appropriate PPE to prevent any skin or ingestion exposure[4][6].
Mandatory Personal Protective Equipment (PPE)

Before handling 2-Nitrophenyl chlorothioformate, a comprehensive PPE protocol is non-negotiable. This is your primary barrier against exposure.[7][8]

  • Hand Protection: Use chemical-resistant gloves. While nitrile gloves may offer splash protection, for extended handling or in case of a spill, heavier-duty gloves such as fluorinated rubber or neoprene are recommended.[7][9] Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical splash goggles used in combination with a full-face shield are mandatory.[7][10] The corrosive and lachrymatory nature of this compound makes this dual protection essential.

  • Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to protect the skin from potential splashes.[7][9]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[9][10]

The Core Directive: Chemical Deactivation Prior to Disposal

Under no circumstances should 2-Nitrophenyl chlorothioformate be disposed of in its neat form via standard waste streams (e.g., sink drains, regular trash).[11][12] Doing so is not only a violation of environmental regulations, such as the Resource Conservation and Recovery Act (RCRA), but it also poses a significant danger of violent reactions with incompatible materials in the waste system.[11]

The guiding principle for its disposal is chemical deactivation . The objective is to convert the highly reactive chlorothioformate into a less reactive, but still hazardous, waste product under controlled laboratory conditions. This process mitigates the immediate dangers of corrosivity and reactivity before the material is collected by environmental health and safety (EHS) professionals.

Step-by-Step Chemical Deactivation Protocol

This protocol details a preferred method for deactivating small quantities (<10 g) of 2-Nitrophenyl chlorothioformate via basic hydrolysis. The process is designed to be slow and controlled to manage the exothermic nature of the reaction and the potential for gas evolution.

Experimental Protocol: Deactivation via Basic Hydrolysis
  • Preparation (in a certified chemical fume hood):

    • Don all mandatory PPE (face shield, goggles, lab coat, chemical-resistant gloves).

    • Select a three-neck round-bottom flask that is at least 10 times the volume of the deactivation solution to accommodate potential foaming or gas evolution.

    • Equip the flask with a magnetic stir bar and place it in an ice/water bath on a magnetic stir plate.

    • Prepare a 5-10% aqueous solution of sodium carbonate (Na₂CO₃). For every 1 gram of 2-Nitrophenyl chlorothioformate, prepare at least 50 mL of the sodium carbonate solution. Causality Note: Sodium carbonate is a weak base, which helps to control the reaction rate more effectively than a strong base like sodium hydroxide, minimizing the risk of a runaway reaction.

  • Deactivation:

    • Begin vigorous stirring of the cold sodium carbonate solution.

    • Slowly and in very small portions , add the 2-Nitrophenyl chlorothioformate to the stirring basic solution.

    • Causality Note: This slow, portion-wise addition is the most critical step for safety. It allows the heat generated from the exothermic hydrolysis reaction to dissipate safely in the cold bath and prevents a rapid, uncontrolled release of gases such as carbon dioxide and potentially carbonyl sulfide (COS).

    • Observe the reaction. If excessive bubbling, fuming, or a rapid temperature increase occurs, immediately stop the addition until the reaction subsides.

  • Completion and Verification:

    • After all the material has been added, allow the mixture to stir in the ice bath for at least one hour.

    • Remove the ice bath and let the mixture warm to room temperature, continuing to stir for an additional 2-4 hours.

    • Causality Note: This extended stirring period ensures the complete destruction of the chlorothioformate, preventing the accidental disposal of unreacted material.

    • Check the pH of the solution using a pH strip. It must be basic (pH > 8) to ensure all acidic byproducts have been neutralized. If it is not, add more sodium carbonate solution.

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_deactivation Deactivation Phase cluster_final Final Waste Handling PPE 1. Don Full PPE (Face Shield, Goggles, Gloves) FumeHood 2. Work in Certified Chemical Fume Hood PPE->FumeHood Setup 3. Prepare Stirred, Cold 5-10% Na2CO3 Solution FumeHood->Setup Add 4. SLOW, Portion-wise Addition of 2-Nitrophenyl chlorothioformate Setup->Add Add->Add StirCold 5. Stir Vigorously in Ice Bath (1 hr) Add->StirCold StirWarm 6. Stir at Room Temp (2-4 hrs) StirCold->StirWarm CheckpH 7. Verify Solution is Basic (pH > 8) StirWarm->CheckpH Containerize 8. Transfer to Waste Container (Do not fill >90%) CheckpH->Containerize Label 9. Attach Hazardous Waste Label (List all contents) Containerize->Label Store 10. Store in Satellite Accumulation Area for EHS Pickup Label->Store

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.